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  • Product: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride
  • CAS: 2139294-73-6

Core Science & Biosynthesis

Foundational

Technical Guide: 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride

Topic: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Unlocking the Potential of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Unlocking the Potential of Pyridine-Fused Heterocycles in Medicinal Chemistry

Executive Summary

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride (CAS 2139294-73-6) is a specialized bicyclic building block that has emerged as a critical scaffold in modern drug discovery. Structurally, it consists of a pyridine ring fused to a dihydrofuran moiety. This architecture serves as a strategic bioisostere for the widely used isoindoline and phthalan cores, offering altered solubility, basicity, and metabolic stability profiles while maintaining similar steric demand.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and applications in "scaffold hopping" for kinase inhibitors and immunological targets.

Physicochemical Identity & Profile

Understanding the core properties of this scaffold is essential for its integration into DMPK (Drug Metabolism and Pharmacokinetics) models. Unlike its fully aromatic isobenzofuran analogues, which are kinetically unstable, the 1,3-dihydro form is chemically robust.

Property Technical Specification
CAS Number 2139294-73-6
IUPAC Name 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride
Molecular Formula C₇H₇NO[1] · HCl (C₇H₈ClNO)
Molecular Weight 157.59 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol (due to HCl salt form)
pKa (Calculated) ~5.2 (Pyridine nitrogen)
LogP (Calculated) ~0.3 (Low lipophilicity, favorable for LLE)
H-Bond Acceptors 2 (Pyridine N, Furan O)
H-Bond Donors 1 (Protonated Pyridine N-H in salt form)

Structural Insight: The fusion of the electron-deficient pyridine ring with the electron-rich dihydrofuran ring creates a "push-pull" electronic environment. This modulation makes the C-1 and C-3 methylene protons slightly acidic, allowing for specific functionalization at these positions under basic conditions.

Synthetic Methodologies

The synthesis of the core 1,3-dihydrofuro[3,4-c]pyridine scaffold can be approached via two primary strategies: Cyclodehydration (Classical) and [2+2+2] Cycloaddition (Modern).

Method A: Acid-Catalyzed Cyclodehydration (Classical Route)

This method is preferred for large-scale preparation due to the availability of starting materials (cinchomeronic acid derivatives).

Workflow:

  • Reduction: 3,4-Pyridinedicarboxylic acid is reduced (using LiAlH₄ or BH₃·THF) to 3,4-pyridinedimethanol.

  • Cyclization: The diol undergoes acid-catalyzed etherification to close the furan ring.

  • Salt Formation: Treatment with anhydrous HCl in ether/dioxane precipitates the hydrochloride salt.

Method B: Metal-Catalyzed [2+2+2] Cycloaddition (Modern Route)

This route is highly modular, allowing for the introduction of substituents on the pyridine ring during the core formation.

Workflow:

  • Precursor: Dipropargyl ether is reacted with a nitrile (R-CN).

  • Catalysis: A Cobalt (CpCo(CO)₂) or Ruthenium catalyst mediates the [2+2+2] cycloaddition.

  • Outcome: This forms the fused pyridine ring in a single step with high atom economy.

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow of these two distinct synthetic strategies.

Synthesis_Pathways Start_Classic Starting Material: 3,4-Pyridinedicarboxylic Acid Step1_Classic Reduction (LiAlH4) Yields: 3,4-Pyridinedimethanol Start_Classic->Step1_Classic Reduction Step2_Classic Cyclodehydration (H+) Ring Closure Step1_Classic->Step2_Classic -H2O Product TARGET CORE: 1,3-Dihydrofuro[3,4-c]pyridine Step2_Classic->Product Start_Modern Starting Material: Dipropargyl Ether + Nitriles Step1_Modern [2+2+2] Cycloaddition Catalyst: CpCo(CO)2 or Ru Start_Modern->Step1_Modern Metal Catalysis Step1_Modern->Product Fusion Salt_Form Salt Formation (HCl) Final Product: CAS 2139294-73-6 Product->Salt_Form HCl/Dioxane

Caption: Comparison of the Classical Cyclodehydration route (Left) and the Modern [2+2+2] Cycloaddition route (Right) for synthesizing the core scaffold.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

The 1,3-dihydrofuro[3,4-c]pyridine core is a proven bioisostere for Isoindoline and Phthalan .

  • Isoindoline Replacement: Replacing the isoindoline nitrogen with the pyridine nitrogen reduces the pKa (from ~9 to ~5), improving membrane permeability and reducing lysosomal trapping.

  • Phthalan Replacement: Introducing the nitrogen atom into the aromatic ring (pyridine vs. benzene) increases polarity and solubility, addressing common "grease ball" issues in lead optimization.

Case Study: Perforin Inhibitors

Research has identified dihydrofuro[3,4-c]pyridine derivatives as inhibitors of Perforin , a pore-forming protein used by cytotoxic T-lymphocytes.

  • Mechanism: The scaffold binds to the perforin monomer, preventing the conformational change required for pore formation.

  • Impact: This offers a therapeutic pathway for treating hemophagocytic lymphohistiocytosis (HLH) and other hyper-inflammatory conditions.

Structural Utility Diagram

The diagram below maps the strategic utility of this core in drug design.

Scaffold_Utility Core 1,3-Dihydrofuro[3,4-c]pyridine (The Core) Isoindoline Bioisostere: Isoindoline Core->Isoindoline Replaces Phthalan Bioisostere: Phthalan Core->Phthalan Replaces Solubility Improved Solubility (Lower LogP) Core->Solubility Confers Permeability Better Permeability (Reduced Basicity) Core->Permeability Confers Target1 Target: Perforin Inhibitors Core->Target1 Validated Hit Target2 Target: Kinase Inhibitors Core->Target2 Potential

Caption: Strategic map showing bioisosteric relationships and physicochemical advantages of the scaffold in drug design.

Experimental Protocol: Handling & QC

Handling & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: The dihydro-furo ring is stable to oxidation under standard conditions, unlike the fully aromatic furo[3,4-c]pyridine.

  • Safety: Treat as a standard pyridine derivative. Irritant to eyes, skin, and respiratory system (H315, H319, H335).

Quality Control (QC) Parameters

To ensure the integrity of the building block before use in synthesis:

Test Acceptance Criteria Method Note
¹H NMR (DMSO-d₆) Conforms to structureLook for characteristic methylene singlet at ~5.0-5.2 ppm (furan ring) and pyridine aromatic protons.
HPLC Purity > 95.0%UV detection at 254 nm.
Chloride Content 22.0% ± 1.0%Titration with AgNO₃ to confirm mono-HCl salt stoichiometry.
Water Content < 1.0%Karl Fischer titration (critical due to hygroscopicity).

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride. Link

  • Casadia, I. et al. (2020).[3] A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Thieme Connect. Link

  • Spicer, J. A. et al. (2017). Summary of dihydrofuro[3,4-c]pyridine structure−activity relationship (SAR) and preferred analogue. ResearchGate. Link

  • Yilmaz, E. S. et al. (2025).[4] Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Royal Society of Chemistry (RSC). Link

  • Sigma-Aldrich. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride Product Datasheet. Link

Sources

Exploratory

1,3-Dihydrofuro[3,4-c]pyridine scaffold in medicinal chemistry

The 1,3-dihydrofuro[3,4-c]pyridine scaffold represents a highly versatile and structurally compelling pharmacophore in modern medicinal chemistry. Characterized by a fused bicyclic system combining a rigid, planar pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3-dihydrofuro[3,4-c]pyridine scaffold represents a highly versatile and structurally compelling pharmacophore in modern medicinal chemistry. Characterized by a fused bicyclic system combining a rigid, planar pyridine ring with a saturated dihydrofuran moiety, this scaffold offers unique electronic properties, hydrogen-bonding capabilities, and precise three-dimensional conformational control.

This technical guide synthesizes the latest mechanistic insights, synthetic methodologies, and therapeutic applications of the 1,3-dihydrofuro[3,4-c]pyridine core, specifically focusing on its role in mitigating oxidative stress, preventing protein glycation, and modulating immune-mediated cytolysis.

Structural Significance and Synthetic Methodologies

The pharmacological utility of the 1,3-dihydrofuro[3,4-c]pyridine core stems from its ability to act as a bioisostere for various heterocyclic systems while providing a unique vector for functionalization. Furthermore, its integration into spirocyclic arrangements—such as 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one—creates a defined, rigid 3D architecture highly sought after in modern drug design to ensure selective binding to complex biological targets[1].

Protocol 1: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines

Traditionally, accessing these fused systems required complex metal-catalyzed [2+2+2] cycloadditions. However, recent advancements have established a highly efficient, bio-based domino reaction utilizing pyridoxal (Vitamin B6) and ketones[2].

  • Step 1: Reactant Preparation. Equimolar amounts of pyridoxal hydrochloride and a target ketone (alkyl, aryl, or heteroaryl) are dissolved in ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition states of the enolate intermediates without participating in competing side reactions.

  • Step 2: Base Catalysis. Sodium hydroxide (4 equivalents) is added, and the mixture is stirred at room temperature for 48 hours.

    • Causality: The strong base deprotonates the ketone, initiating a Claisen-Schmidt condensation with the aldehyde group of pyridoxal. Maintaining room temperature is critical; it prevents the thermal degradation of the sensitive pyridoxal core while providing sufficient energy for the subsequent intramolecular oxa-Michael addition[2].

  • Step 3: Self-Validating Isolation. The product naturally precipitates from the reaction mixture and is isolated via simple filtration and recrystallization.

    • Validation Check: The protocol is self-validating. The success of the ring closure is visually confirmed by the precipitation of the product. Thin-Layer Chromatography (TLC) validation requires the complete disappearance of the highly polar pyridoxal spot, confirming that the cascade reaction has reached completion without the need for chromatographic purification.

G A Pyridoxal (Vitamin B6 Derivative) B Ketones (Alkyl/Aryl/Heteroaryl) C Base Catalysis (NaOH, EtOH, RT) D Claisen-Schmidt Condensation C->D E Intramolecular Oxa-Michael Addition D->E F 1,3-Dihydrofuro[3,4-c]pyridine Scaffold E->F AB AB AB->C

Domino synthesis pathway of 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal.

Advanced Glycation End-Product (AGE) Inhibition: The TM2002 Paradigm

Advanced Glycation End-products (AGEs) are major pathogenic drivers in diabetic nephropathy and cardiovascular disease. They form via the non-enzymatic Maillard reaction, where Amadori products undergo autoxidation—driven by the transition-metal-catalyzed Fenton reaction—to generate highly reactive hydroxyl radicals[3].

While earlier AGE inhibitors like edaravone successfully trapped reactive carbonyls, they suffered from severe clinical limitations because they indiscriminately trapped pyridoxal, leading to Vitamin B6 deficiency[4]. By utilizing an aldol condensation of edaravone with pyridoxal, researchers developed TM2002 (1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-1,3-dihydro-furo[3,4-c]pyridine-7-ol). TM2002 acts via an Angiotensin II Receptor Blocker (ARB)-like mechanism, scavenging hydroxyl radicals and halting the Fenton reaction without trapping essential biological aldehydes[4][5].

Protocol 2: In Vitro Validation of AGE Inhibition and Non-Toxicity
  • Step 1: Glycation Induction. Incubate Bovine Serum Albumin (BSA) with high concentrations of glucose/fructose in the presence of the candidate inhibitor (TM2002) at 37°C for 2–4 weeks.

    • Causality: This extended incubation mimics chronic physiological hyperglycemia, forcing the equilibrium of the Maillard reaction toward the formation of Amadori intermediates and ultimately fluorescent AGEs.

  • Step 2: Radical Scavenging Quantification. Measure hydroxyl radical suppression using Electron Spin Resonance (ESR) spectroscopy or a specific fluorometric probe.

    • Causality: Because TM2002 specifically halts the autoxidation of Amadori products by inhibiting the Fenton reaction, quantifying radical suppression isolates the drug's mechanism of action from generic carbonyl trapping[3].

  • Step 3: Pyridoxal Trapping Control (Self-Validation). Run a parallel control assay incubating the inhibitor directly with free pyridoxal.

    • Validation Check: HPLC analysis must demonstrate >95% recovery of free pyridoxal. This built-in checkpoint validates that the 1,3-dihydrofuro[3,4-c]pyridine scaffold is biologically orthogonal to Vitamin B6, confirming its non-toxic profile and superiority over first-generation AGE inhibitors[4].

G A Hyperglycemia & Oxidative Stress B Amadori Products A->B C Fenton Reaction (Hydroxyl Radicals) B->C D AGEs Formation C->D F Renal & Cardiovascular Protection D->F Prevents Damage E TM2002 Intervention (Radical Scavenging) E->C Inhibits E->F

Mechanism of TM2002 in inhibiting AGE formation and protecting renal/cardiovascular systems.

Immunomodulation: Perforin Inhibition

Perforin is a pore-forming glycoprotein released by cytotoxic T lymphocytes and natural killer (NK) cells. While essential for clearing viral infections, aberrant perforin activity drives severe autoimmune conditions and transplant rejection. Dihydrofuro[3,4-c]pyridinones have been identified as the first class of small molecules capable of inhibiting the cytolytic effects of perforin at submicromolar concentrations[6][7].

Mechanistically, these compounds do not prevent perforin monomers from binding to the target cell membrane; rather, they sterically and electronically block the conformational changes required for perforin oligomerization and subsequent transmembrane β-barrel pore formation[7].

Protocol 3: Perforin Cytolysis Inhibition Assay
  • Step 1: Target Cell Preparation. Culture Jurkat T-lymphoma cells and load them with a fluorescent viability dye (e.g., Calcein-AM) or radioactive Chromium-51.

    • Causality: Jurkat cells lack endogenous cytolytic machinery but possess a highly susceptible lipid bilayer, making them an ideal, isolated model for measuring exogenous pore formation.

  • Step 2: Inhibitor Pre-incubation. Treat the Jurkat cells with titrated submicromolar concentrations of the dihydrofuro[3,4-c]pyridinone derivative.

    • Causality: Pre-incubation allows the hydrophobic regions of the inhibitor to partition into the membrane microenvironment, positioning the pharmacophore exactly where perforin oligomerization occurs.

  • Step 3: Perforin Challenge & Validation. Introduce sub-lethal to lethal doses of recombinant human perforin. Measure the release of the intracellular dye.

    • Validation Check: To ensure the protocol measures oligomerization inhibition rather than binding inhibition, a parallel flow cytometry assay using fluorophore-conjugated perforin must be run. The system is validated when fluorescence release is halted (indicating intact cells) while flow cytometry still shows perforin bound to the cell surface.

G A Perforin Monomers B Membrane Binding A->B C Oligomerization B->C D Pore Formation & Cell Lysis C->D E Dihydrofuro[3,4-c] pyridinones E->C Blocks

Inhibition of perforin-mediated cytolysis by dihydrofuro[3,4-c]pyridinones.

Quantitative Data Summary

The table below consolidates the primary therapeutic applications, target metrics, and mechanisms of action for key derivatives of the 1,3-dihydrofuro[3,4-c]pyridine scaffold.

Compound / Scaffold DerivativePrimary Biological TargetKey Efficacy MetricMechanism of Action
TM2002 Advanced Glycation End-products (AGEs)Superior in vitro AGE inhibition vs. edaravone; zero pyridoxal depletion[4]Hydroxyl radical scavenging; direct inhibition of the transition-metal Fenton reaction[3].
Dihydrofuro[3,4-c]pyridinones Perforin (Pore-forming glycoprotein)Submicromolar IC₅₀ in Jurkat T-lymphoma cell lysis assays[6]Blocks conformational oligomerization of perforin monomers on the lipid membrane[7].
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one General 3D Pharmacophore MappingN/A (Employed as a foundational building block)[1]Provides extreme conformational rigidity to orient functional groups for selective target binding[1].

References

  • Casadia, I., et al. "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Thieme Connect. Link
  • Izuhara, Y., et al. "A novel class of advanced glycation inhibitors ameliorates renal and cardiovascular damage in experimental rat models.
  • Spicer, J. A., et al. "Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin." Journal of Medicinal Chemistry. Link
  • BenchChem Technical Support Team. "1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one." BenchChem. Link
  • "Antiglycation therapy: Discovery of promising antiglycation agents for the management of diabetic complic
  • "Inhibition of Pore-Forming Proteins." PMC. Link

Sources

Foundational

Pharmacophore mapping of dihydrofuro[3,4-c]pyridine derivatives

An in-depth technical analysis and methodological guide on the pharmacophore mapping, structural topography, and synthetic paradigms of dihydrofuro[3,4-c]pyridine derivatives. Introduction: The Dihydrofuro[3,4-c]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the pharmacophore mapping, structural topography, and synthetic paradigms of dihydrofuro[3,4-c]pyridine derivatives.

Introduction: The Dihydrofuro[3,4-c]pyridine Scaffold

The dihydrofuro[3,4-c]pyridine architecture represents a highly privileged, yet synthetically challenging, bicyclic azaheterocycle. Historically overshadowed by simpler pyridine or furan derivatives, this fused system has recently emerged as a critical pharmacophore in two distinct therapeutic arenas: the targeted immunosuppression of lymphocyte perforin[1], and the multitargeted inhibition of cholinesterases for Alzheimer's disease (AD)[2].

This whitepaper dissects the structure-activity relationships (SAR), spatial pharmacophore mapping, and advanced synthetic methodologies required to harness the full therapeutic potential of dihydrofuro[3,4-c]pyridines.

Pharmacophore Mapping & Topographical Space

Lymphocyte Perforin Inhibition (Immunosuppression)

Perforin is a cytolytic protein secreted by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It forms pores in target cell membranes, driving immune pathologies in autoimmunity and hyperinflammatory syndromes. Dihydrofuro[3,4-c]pyridines were identified as the first class of small-molecule inhibitors capable of blocking perforin-induced cell lysis[1].

Pharmacophore Causality: The core was designed as a bioisostere to occupy the exact topographical space of the 2-thioxoimidazolidin-4-one pharmacophore. The efficacy of the dihydrofuro[3,4-c]pyridine core relies heavily on its ability to mimic a specific pattern of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs)[1].

  • Heteroatom Substitution: Replacement of the core sulfur (in related thiophene analogs) with the oxygen of the dihydrofuro[3,4-c]pyridine generally alters the electron density, but specific methoxy substitutions on pendant 2-benzofuran rings restore and enhance binding affinity[1].

  • Metabolic Lability vs. Potency: The lactone moiety within the furo-pyridine core presents a potential metabolic lability. However, attempts to replace this lactone with a lactam—a classical medicinal chemistry move to improve half-life—resulted in a complete loss of activity. This indicates that the specific dipole moment and HBA capacity of the lactone oxygen are non-negotiable for perforin binding[1].

G CTL CTL / NK Cell (Degranulation) Perforin Perforin Monomers (Release) CTL->Perforin Membrane Target Membrane (Oligomerization) Perforin->Membrane Lysis Cell Lysis (Tissue Damage) Membrane->Lysis Inhibitor Dihydrofuro[3,4-c]pyridine (HBA/HBD Mapping) Inhibitor->Membrane Blocks Pore Assembly

Mechanism of perforin blockade by dihydrofuro[3,4-c]pyridine derivatives.

Multitarget Anti-Alzheimer’s Agents (Cholinesterase Inhibition)

Beyond immunosuppression, the dihydrofuro[3,4-c]pyridine core serves as a rigid spacer and secondary binding moiety when conjugated with ipidacrine (amiridine)[2].

Dual-Site Binding Causality: In the context of Alzheimer's disease, inhibiting Acetylcholinesterase (AChE) is insufficient if it only targets the Catalytic Active Site (CAS). The peripheral anionic site (PAS) of AChE accelerates the aggregation of neurotoxic β-amyloid (Aβ). By alkylating dihydrofuro[3,4-c]pyridine with 2-chloro-N-(hexahydrocyclopenta[b]quinolin-9-yl)acetamide, researchers created conjugates that span the length of the AChE gorge[3]. The ipidacrine moiety anchors in the CAS, while the dihydrofuro[3,4-c]pyridine core interacts with the PAS. This dual-binding mechanism is self-validating: experimental displacement of propidium (a known PAS binder) confirms that these derivatives physically block the PAS, thereby halting AChE-induced Aβ self-aggregation[2].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative pharmacological data for key dihydrofuro[3,4-c]pyridine modifications across both primary therapeutic targets.

Compound ModificationTargetIC₅₀ (μM) / ActivityMechanistic Outcome
Unsubstituted 2-benzofuran pendant Perforin8.2 μMBaseline pore blockade[1].
5-OMe 2-benzofuran pendant Perforin2.4 μMOptimal topographical fit; enhanced HBA interaction[1].
Lactone → Lactam core replacement Perforin>50 μM (Inactive)Loss of critical dipole moment; disrupted binding[1].
Ipidacrine-dihydrofuro[3,4-c]pyridine AChE~0.13 μMCAS binding; nanomolar potency[2].
Ipidacrine-dihydrofuro[3,4-c]pyridine BChE~0.067 μMHigh selectivity for BChE over AChE[2].
Ipidacrine-dihydrofuro[3,4-c]pyridine AChE PAS14–18% Propidium DisplacementBlocks AChE-induced β-amyloid aggregation[2].

Advanced Synthetic Methodologies

The synthesis of dihydrofuro[3,4-c]pyridines requires precise control over cyclization kinetics and stereochemistry. Below are two field-proven, self-validating protocols for generating 1,3-dihydro and 6,7-dihydro variants.

Protocol A: Domino Reaction Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines

This protocol utilizes pyridoxal and ketones under basic conditions to yield 1,3-dihydrofuro[3,4-c]pyridines via a domino reaction[4].

Rationale & Causality: Pyridoxal provides a pre-functionalized pyridine ring with adjacent aldehyde and hydroxyl groups, perfectly primed for an aldolization-crotonization sequence. The stereoselectivity heavily favors the Z-isomer due to the thermodynamic stability of the resulting extended conjugated system, a fact self-validated in-situ via rotational nuclear Overhauser effect (ROESY) NMR[1].

Step-by-Step Workflow:

  • Preparation: Dissolve pyridoxal hydrochloride (1.0 equiv) in absolute ethanol.

  • Base Activation: Add a secondary amine catalyst (e.g., piperidine, 0.2 equiv) to deprotonate the ketone and facilitate the initial aldol addition.

  • Ketone Addition: Introduce the target alkyl, aryl, or heteroaryl ketone (1.2 equiv) dropwise at 0°C to prevent uncontrolled exothermic side reactions.

  • Domino Cyclization: Stir the mixture at room temperature for 48 hours. The reaction proceeds via aldol condensation followed by spontaneous intramolecular cyclization (crotonization) to form the lactone/furan ring[1][4].

  • Isolation: The product typically precipitates directly from the reaction mixture. Isolate via vacuum filtration.

  • Validation: Recrystallize from ethanol. Confirm the Z-isomer geometry using 2D ROESY NMR and verify the core structure via HRMS and X-ray crystallography[4].

Protocol B: Iodine-Mediated Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines

While 1,3-dihydro variants are common, 6,7-dihydrofuro[3,4-c]pyridines are rare. This protocol utilizes N-homopropargylic β-enaminones[5].

Rationale & Causality: Molecular iodine (I₂) or N-iodosuccinimide (NIS) acts as an electrophilic trigger. NIS in acetonitrile is specifically chosen over I₂ in dioxane because NIS provides superior iodinating kinetics, preventing the premature degradation of the enaminone precursor and drastically improving the yield from 11% to >60%[5].

G Enaminone N-homopropargylic β-enaminone Iodonium Iodonium Ion Intermediate (via NIS in Acetonitrile) Enaminone->Iodonium Electrophilic Trigger VinylCation Vinyl Cation Generation (Nucleophilic Alkyne Addition) Iodonium->VinylCation C-C Bond Formation Cyclization Intramolecular Trapping (by Ketone Oxygen) VinylCation->Cyclization C-O Bond Formation Product 6,7-dihydrofuro[3,4-c]pyridine (Base-mediated Elimination) Cyclization->Product Aromatization

Electrophilic cyclization cascade yielding 6,7-dihydrofuro[3,4-c]pyridines.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the N-homopropargylic β-enaminone (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert argon atmosphere.

  • Electrophilic Activation: Add N-iodosuccinimide (NIS) (1.5 equiv) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Cs₂CO₃ is critical as it acts as a non-nucleophilic base to abstract the α-hydrogen in the final step without interfering with the iodonium intermediate[5].

  • Cyclization Cascade: Stir at room temperature. The NIS generates an iodonium ion, triggering nucleophilic addition of the alkyne to form a vinyl cation. The adjacent ketone oxygen immediately traps this cation, forming the fused tetrahydrofuro[3,4-c]pyridine intermediate[5].

  • Aromatization: The base (Cs₂CO₃) abstracts a proton, and the subsequent elimination of iodine drives the aromatization to yield the final 6,7-dihydrofuro[3,4-c]pyridine[5].

  • Purification: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess NIS. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography.

Conclusion

The dihydrofuro[3,4-c]pyridine scaffold is a highly versatile pharmacophore. By understanding the precise topographical requirements—such as the necessity of the lactone oxygen for HBA interactions in perforin inhibition, and the exact spacer length required for dual CAS/PAS binding in AChE—medicinal chemists can rationally design highly potent, targeted therapeutics. The synthetic pathways outlined provide the necessary chemical autonomy to explore both the 1,3-dihydro and the novel 6,7-dihydro chemical space.

References

  • Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • New highly efficient multifunctional cholinesterase inhibitors based on the conjugation of amiridine and tacrine homolog. ResearchGate. Available at:[Link]

  • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. Available at:[Link]

  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. ResearchGate. Available at:[Link]

Sources

Exploratory

Physical Properties and Solid-State Characterization of Furo[3,4-c]pyridine Hydrochloride Salts: A Technical Guide

Executive Summary The furo[3,4-c]pyridine scaffold is a highly valuable bicyclic heterocycle utilized in advanced drug discovery, serving as a core pharmacophore in various therapeutic agents ()[1]. Because the free base...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,4-c]pyridine scaffold is a highly valuable bicyclic heterocycle utilized in advanced drug discovery, serving as a core pharmacophore in various therapeutic agents ()[1]. Because the free base form of these derivatives frequently suffers from poor aqueous solubility and suboptimal solid-state stability, converting them into hydrochloride (HCl) salts is a critical step in pharmaceutical development. This whitepaper provides an in-depth analysis of the physical properties, thermodynamic behavior, and synthesis protocols for furo[3,4-c]pyridine hydrochloride salts, grounded in mechanistic causality and validated methodologies.

Structural and Electronic Profile

The furo[3,4-c]pyridine core consists of an electron-rich furan ring fused to an electron-deficient pyridine ring[1]. The basicity of the molecule is entirely localized on the pyridine nitrogen (sp² hybridized).

Mechanistic Causality: The furan oxygen does not participate in protonation because its lone pairs are delocalized into the aromatic


-system. When formulating the HCl salt, protonation strictly occurs at the pyridine nitrogen. However, furan rings are notoriously sensitive to acid-catalyzed hydrolytic ring-opening (yielding 1,4-diketones). Therefore, the physical stability of the resulting salt is highly dependent on utilizing strictly anhydrous conditions during the salt formation process.

Physical Properties of Furo[3,4-c]pyridine HCl Salts

Hydrochloride salt formation drastically alters the physicochemical profile of the furo[3,4-c]pyridine scaffold, optimizing it for formulation and bioavailability.

  • Melting Point & Thermal Stability: The ionic lattice of the HCl salt significantly elevates the melting point and thermal stability. For example, various 1,3-dihydro-6-methyl-7-hydroxy-furo-[3,4-c]-pyridine derivatives exhibit sharp melting points ranging from 205°C to over 228°C ()[2].

  • Aqueous Solubility: The lipophilicity of the free base is mitigated by the ionic nature of the pyridinium salt. While highly substituted halogenated derivatives (e.g., p-chlorophenyl or p-trifluoromethylphenyl substituents) remain insoluble in water even as HCl salts, derivatives with polar appendages (e.g., p-pyrrolidinylethoxyphenyl) demonstrate excellent aqueous solubility at room temperature[2].

  • Hygroscopicity: Due to the localized positive charge on the pyridinium cation, these salts can absorb atmospheric moisture to form stable hydrates if not properly crystallized.

Quantitative Data Summary

The following table summarizes the physical properties of well-characterized furo[3,4-c]pyridine derivatives in their hydrochloride salt forms.

Compound DerivativeSalt FormMelting Point (°C)Aqueous Solubility (25°C)Molecular Weight
3-(p-chlorophenyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-[3,4-c]-pyridineMono-HCl219 - 228Insoluble314.2 g/mol (Salt)
3-(p-trifluoromethylphenyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-[3,4-c]-pyridineMono-HCl220 - 223Insoluble347.7 g/mol (Salt)
3-phenyl-1,3-dihydro-6-methyl-7-hydroxy-furo-[3,4-c]-pyridineMono-HCl205 - 209Good279.7 g/mol (Salt)
3-(p-pyrrolidinylethoxyphenyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-[3,4-c]-pyridineDi-HCl215Good429.3 g/mol (Salt)
1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine]Di-HCl>250 (dec)High263.17 g/mol (Salt)

(Data synthesized from pharmaceutical patent literature[2] and commercial building block specifications ())

Pharmacokinetic Dissolution Pathway

The primary rationale for utilizing the HCl salt in drug development is to leverage the physiological pH gradient of the gastrointestinal tract to maximize absorption.

Pathway N1 Oral HCl Salt N2 Gastric Medium (pH 1.2 - 2.0) N1->N2 N3 Ionized Furo-pyridine N2->N3 N4 Intestinal Medium (pH 6.8) N3->N4 N5 Free Base Equilibrium N4->N5 N6 Membrane Absorption N5->N6

Pharmacokinetic dissolution and absorption pathway for furo-pyridine HCl salts.

Step-by-Step Methodology: Anhydrous Salt Formation

To ensure the structural integrity of the acid-sensitive furan ring, the following protocol must be executed under strictly anhydrous conditions[2].

SaltFormation A Furo[3,4-c]pyridine Base (Lipophilic) B Anhydrous Solvent (Diethyl Ether) A->B C Anhydrous HCl Gas (Prevents Hydrolysis) B->C D Pyridine Protonation (Exothermic) C->D E Controlled Cooling (Nucleation) D->E F HCl Salt Isolation (High Purity) E->F

Workflow for anhydrous hydrochloride salt formation of furo[3,4-c]pyridines.

Experimental Protocol
  • Dissolution: Suspend the purified furo[3,4-c]pyridine free base in an anhydrous, non-polar to slightly polar solvent system (e.g., anhydrous diethyl ether or absolute ethanol).

    • Causality: Minimizing water activity is critical. The presence of water combined with strong acid will rapidly catalyze the hydrolytic cleavage of the furan moiety.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of ethanolic HCl dropwise while maintaining the reaction vessel at 0°C to 5°C.

    • Causality: The protonation of the pyridine nitrogen is highly exothermic. Localized heating can accelerate degradation; cooling controls the thermodynamic kinetics.

  • Nucleation & Crystallization: Allow the reaction mixture to warm to room temperature under continuous stirring. The pyridinium hydrochloride salt will begin to precipitate.

    • Causality: Controlled warming promotes the formation of a highly ordered crystalline lattice rather than an amorphous, highly hygroscopic solid.

  • Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk frit. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the isolated salt in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Characterization Protocol (Self-Validating System)

To validate the success of the salt formation without compromising the core heterocyclic structure, perform the following sequential analyses. This acts as a closed-loop validation system:

  • ¹H-NMR Spectroscopy (in DMSO-d6):

    • Validation Check: The

      
      -protons of the pyridine ring must show a distinct downfield shift (>0.5 ppm) compared to the free base spectrum, confirming successful protonation.
      
    • Integrity Check: The furan ring protons must remain entirely intact. The appearance of aldehyde or ketone peaks indicates catastrophic hydrolytic ring-opening, invalidating the batch.

  • Differential Scanning Calorimetry (DSC):

    • Validation Check: A sharp endothermic peak corresponding to the specific derivative's melting point (e.g., 205°C - 228°C) confirms high crystalline purity[2]. Broad or split peaks indicate residual solvent, amorphous content, or polymorphic mixtures.

  • Karl Fischer (KF) Titration:

    • Validation Check: Water content must be <0.5% w/w. This validates the anhydrous nature of the synthesis protocol and ensures long-term solid-state stability against moisture-induced degradation.

References

  • PubChem, National Institutes of Health. "Furo(3,4-c)pyridine | C7H5NO | CID 12355694." URL:[Link]

  • Societe De Conseils De Recherches Et D'applications Scientifiques (S.C.R.A.S.). "Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use." US Patent 4,383,998A, Published May 17, 1983.

Sources

Foundational

History and Discovery of Dihydrofuro[3,4-c]pyridine Ring Systems

This guide provides an in-depth technical analysis of the dihydrofuro[3,4-c]pyridine ring system, a bicyclic scaffold that bridges the gap between vitamin B6 chemistry and modern cardiovascular therapeutics. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the dihydrofuro[3,4-c]pyridine ring system, a bicyclic scaffold that bridges the gap between vitamin B6 chemistry and modern cardiovascular therapeutics.

Executive Summary

The dihydrofuro[3,4-c]pyridine scaffold represents a privileged heterocyclic core characterized by a pyridine ring fused to a dihydrofuran moiety across the c-bond (positions 3 and 4).[1][2] Unlike its fully aromatic and unstable parent (furo[3,4-c]pyridine), the dihydro- variant is chemically robust and pharmacologically potent.

Historically, this system emerged from the structural manipulation of Pyridoxine (Vitamin B6) . It transitioned from a chemical curiosity and pharmaceutical impurity to a validated therapeutic scaffold with the discovery of Cicletanine , a potent antihypertensive agent. Today, this ring system is being repurposed for applications ranging from perforin inhibition in immunology to novel kinase inhibitors in oncology.

Historical Evolution & Discovery[2]

The timeline of dihydrofuro[3,4-c]pyridine is defined by three distinct eras:

Era 1: The Pyridoxine Connection (1930s – 1970s)

Early interest in this scaffold was incidental, arising from the synthetic chemistry of Vitamin B6.

  • The Precursor: Pyridoxine possesses hydroxymethyl groups at positions 4 and 5, making it a natural precursor for bicyclic cyclization.

  • The Impurity: Acid-catalyzed dehydration of pyridoxine generates 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol (often cited as Pyridoxine Impurity A).[1][2] This was initially viewed as a degradation product to be minimized in pharmaceutical formulations.[1][2]

  • The Parent System: The fully aromatic parent, furo[3,4-c]pyridine, was not isolated until 1977.[3] It proved to be a reactive intermediate (isobenzofuran analog) that rapidly polymerizes at room temperature, confirming that the dihydro (cyclic ether) form is the requisite scaffold for drug development.

Era 2: The Cicletanine Breakthrough (1980s)

The pivotal moment for this scaffold was the discovery of Cicletanine by A. Esanu and colleagues (patented in 1983, US Patent 4,383,998).[2]

  • The Hypothesis: Researchers sought to enhance the vasorelaxant properties of pyridine derivatives by rigidifying the side chains into a fused ring system.

  • The Result: Cicletanine exhibited a unique dual mechanism—acting as a furopyridine diuretic (thiazide-like) while simultaneously stimulating prostacyclin (PGI2) release, a property distinct from sulfonamide diuretics.[1][2]

Era 3: Modern Expansion (2000s – Present)

Current research has expanded the scaffold's utility beyond hypertension:[2]

  • Immunology: Substituted dihydrofuro[3,4-c]pyridines have been identified as inhibitors of perforin , a pore-forming protein used by cytotoxic T-lymphocytes, offering a potential treatment for autoimmune disorders and graft rejection.

  • Oncology: The scaffold serves as a bioisostere for isoindoline in kinase inhibitors, improving solubility and metabolic stability.

Chemical Architecture & Pharmacology[1][2]

Structural Logic

The core structure consists of a pyridine ring fused to a saturated furan ring.[2] The numbering and fusion are critical for biological activity.[1][2]

  • Numbering: The nitrogen atom is position 1 (in the pyridine ring).[1][2] The fusion occurs at the c-bond (between C3 and C4 of the pyridine).[1][2]

  • Chirality: In Cicletanine, the C3 position of the furan ring (bearing the 4-chlorophenyl group) is a chiral center. The (R)-enantiomer is generally associated with higher potency, though the drug is often marketed as a racemate.

Mechanism of Action (Cicletanine)

Cicletanine operates via a "vascular-renal uncoupling" mechanism, distinguishing it from classic diuretics.[1][2]

Cicletanine_MOA Drug Cicletanine (Dihydrofuro[3,4-c]pyridine) Renal Renal Tubule (Distal Convoluted) Drug->Renal Vascular Vascular Endothelium Drug->Vascular NCC Inhibit NCC (Na+/Cl- Cotransporter) Renal->NCC PKC Inhibit PKC (Protein Kinase C) Vascular->PKC PGI2 Increase Prostacyclin (PGI2) Synthesis Vascular->PGI2 Effect1 Natriuresis (Diuretic Effect) NCC->Effect1 Effect2 Vasorelaxation (Antihypertensive) PKC->Effect2 Reduce Ca2+ sensitivity NO Potentiate NO Pathway PGI2->NO PGI2->Effect2

Figure 1: Dual mechanism of action for Cicletanine, illustrating the divergence between renal diuretic effects and direct vascular relaxation.[1][2]

Synthetic Protocols

The synthesis of dihydrofuro[3,4-c]pyridines has evolved from stoichiometric transformations of Vitamin B6 to modern multicomponent reactions.

Protocol A: The "Esanu Route" (Industrial Standard)

This method, described in the original patents, utilizes the inherent functionalization of pyridoxal to construct the furan ring via a Grignard addition followed by cyclization.

Target Molecule: Cicletanine (Racemic) Precursor:


-O-isopropylidene-pyridoxal[1][2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a Grignard reagent using 4-chlorophenyl bromide (1.1 eq) and Magnesium turnings in anhydrous diethyl ether.[1][2]

  • Addition:

    • Dissolve

      
      -O-isopropylidene-pyridoxal in anhydrous THF.
      
    • Add the Grignard reagent dropwise at 0°C under nitrogen atmosphere.[1][2]

    • Allow the reaction to warm to room temperature and stir for 2 hours. This forms the secondary alcohol intermediate.[1][2]

  • Cyclization (The Key Step):

    • Quench the reaction with 10% HCl.[1][2]

    • Mechanism: Acid hydrolysis removes the isopropylidene protecting group.[1][2] The resulting free phenolic hydroxyl (at C3) and the newly formed benzylic alcohol (at C4 side chain) undergo acid-catalyzed dehydration/cyclization.[1][2]

    • Reflux the acidic mixture for 1-2 hours to drive the formation of the cyclic ether.[1][2]

  • Isolation:

    • Neutralize with NaOH to precipitate the free base.[1][2]

    • Recrystallize from ethanol/water to obtain white crystals.[1][2]

Protocol B: The Domino Claisen-Schmidt/Oxa-Michael Route (Modern)

A greener approach developed for library synthesis, avoiding Grignard reagents.[1][2]

Target: 1,3-disubstituted-dihydrofuro[3,4-c]pyridines[1][4][5]

Step-by-Step Methodology:

  • Setup: Mix Pyridoxal Hydrochloride (1 eq) and a substituted Acetophenone (1 eq) in Ethanol.

  • Catalysis: Add NaOH (2.2 eq) to generate the phenolate and catalyze the condensation.

  • Reaction: Stir at room temperature for 48 hours.

    • Step 1: Claisen-Schmidt condensation between the ketone and the C4-aldehyde of pyridoxal.[1][2]

    • Step 2: Intramolecular Oxa-Michael addition of the C3-phenolate onto the newly formed enone.[1][2]

  • Workup: Acidify with HCl. The product precipitates as the hydrochloride salt.[1][2]

Comparison of Synthetic Methods
FeatureProtocol A (Esanu/Grignard)Protocol B (Domino/Base)
Starting Material Isopropylidene-pyridoxalPyridoxal HCl
Key Reagent Aryl Grignard (R-MgBr)Aryl Ketone / NaOH
Mechanism 1,2-Addition

Dehydration
Aldol

Michael Addition
C3 Substituent Aryl group (Directly attached)Phenacyl group (via CH2)
Yield 70-75%53-90%
Primary Use Manufacturing (Cicletanine)Diversity/Library Generation

Visualizing the Synthesis

The following diagram contrasts the logic of the two primary synthetic pathways.

Synthesis_Pathways cluster_A Path A: Industrial (Cicletanine) cluster_B Path B: Academic (Domino) Pyridoxal Pyridoxal Core Protection Acetal Protection Pyridoxal->Protection Base Base (NaOH) Pyridoxal->Base Grignard Grignard Addition (Ar-MgBr) Protection->Grignard AcidCycl Acid Hydrolysis & Cyclization Grignard->AcidCycl ProdA Cicletanine AcidCycl->ProdA Condensation Claisen-Schmidt Condensation Base->Condensation Michael Oxa-Michael Cyclization Condensation->Michael ProdB Furopyridine Derivative Michael->ProdB

Figure 2: Synthetic divergence: Path A utilizes organometallic addition for C3-aryl insertion, while Path B relies on base-catalyzed condensation.[1][2]

References

  • Esanu, A. (1983).[2][6] Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. US Patent 4,383,998.[1][2][6] Link

  • Casadia, I., et al. (2020).[7] A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Synthesis. Link

  • Tarrago, G., et al. (1988). Cicletanine: A new antihypertensive agent.[1][2] Synthesis and stereochemistry. Il Farmaco.

  • Spicer, J. A., et al. (2017). Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants. Journal of Medicinal Chemistry. Link[1][2]

  • Garay, R. P., et al. (1995). Clinical pharmacology of cicletanine. Clinical Pharmacokinetics. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Furopyridine Libraries via Multicomponent Reactions

Introduction: The Strategic Value of Furopyridine Scaffolds and Multicomponent Reactions in Drug Discovery The furopyridine nucleus, a heterocyclic scaffold integrating both a furan and a pyridine ring, represents a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Furopyridine Scaffolds and Multicomponent Reactions in Drug Discovery

The furopyridine nucleus, a heterocyclic scaffold integrating both a furan and a pyridine ring, represents a privileged structure in medicinal chemistry. Compounds bearing this motif have demonstrated a wide array of biological activities, including potent anticancer and kinase inhibitory properties.[1][2] Specifically, certain furopyridine derivatives have been identified as formidable inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2] The unique electronic and steric features of the furopyridine core allow for diverse interactions with biological targets, making it a highly sought-after template for novel therapeutic agents.

Traditionally, the synthesis of such complex heterocyclic systems has relied on multi-step linear sequences, which are often laborious, time-consuming, and generate significant chemical waste. In contrast, multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the rapid assembly of complex molecules from three or more starting materials in a single, one-pot operation.[3][4] The inherent efficiency, atom economy, and ability to generate vast libraries of structurally diverse compounds make MCRs exceptionally well-suited for the exploratory phases of drug discovery.[3] This guide provides a detailed exploration of a specific multicomponent reaction for the synthesis of a furopyridine library, offering both the theoretical underpinnings and a practical, step-by-step protocol for its implementation.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: An Unexpected Pathway to Furopyridines

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically yields imidazo-fused heterocycles from the condensation of a heterocyclic amidine, an aldehyde, and an isonitrile.[5] However, a fascinating and synthetically valuable deviation from this classical pathway has been observed. When pyridoxal is employed as the aldehyde component, the reaction can proceed through an "unusual" route to furnish a furo[2,3-c]pyridine skeleton.[5] This serendipitous discovery provides a direct and efficient entry into this important class of heterocycles.

Mechanistic Insights: The Causality Behind the "Unusual" GBB Reaction

The formation of the furo[2,3-c]pyridine core in this modified GBB reaction is a testament to the nuanced reactivity of the starting materials. The key mechanistic steps are as follows:

  • Schiff Base Formation: The reaction is initiated by the acid-catalyzed condensation of an amine (in this case, a substituted aminopyridine or other aromatic amine) with the aldehyde, pyridoxal, to form a Schiff base intermediate.

  • Intramolecular Cyclization: Herein lies the deviation from the standard GBB pathway. Instead of the pyridine nitrogen of the aminopyridine acting as the nucleophile, the phenolic hydroxyl group of the pyridoxal-derived Schiff base attacks the imine carbon. This intramolecular cyclization is the crucial ring-forming step that generates the furan moiety of the furopyridine scaffold.[5]

  • [4+1] Cycloaddition: The isonitrile then participates in a formal [4+1] cycloaddition with the newly formed cyclic intermediate, leading to the final furopyridine product after tautomerization.

This mechanistic rationale underscores the importance of the specific functionalities present in the pyridoxal starting material, which orchestrate this unique reaction cascade.

Diagram of the Proposed Reaction Mechanism

GBB_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Product Amine Amine Schiff_Base Schiff Base Formation Amine->Schiff_Base Condensation Pyridoxal Pyridoxal Pyridoxal->Schiff_Base Isonitrile Isonitrile Cycloaddition [4+1] Cycloaddition Isonitrile->Cycloaddition Cyclization Intramolecular Cyclization (Hydroxyl Attack) Schiff_Base->Cyclization Key Step Cyclization->Cycloaddition Furopyridine Furo[2,3-c]pyridine Cycloaddition->Furopyridine Tautomerization

Caption: Proposed mechanism for the "unusual" GBB reaction leading to a furo[2,3-c]pyridine scaffold.

Experimental Protocol: One-Pot Synthesis of a Furo[2,3-c]pyridine Library

This protocol is adapted from a reported procedure for the synthesis of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold, focusing on the initial MCR to generate the core furopyridine structure.[5]

Materials and Equipment
  • Starting Materials:

    • Aromatic amines (e.g., 2-aminopyridine, substituted anilines)

    • Pyridoxal hydrochloride

    • 1,1,3,3-Tetramethylbutyl isocyanide (or other isocyanides)

  • Reagents and Solvents:

    • Anhydrous methanol

    • HCl in dioxane (4M solution)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flasks (25 mL)

    • Magnetic stirrer and stir bars

    • Standard glassware for organic synthesis

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chambers

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL single-neck round-bottom flask containing a magnetic stir bar, add the aromatic amine (1.00 equivalent).

  • Addition of Reagents: Dissolve the amine in anhydrous methanol (approximately 2.5 mL for a 50 mg scale reaction). To this solution, add pyridoxal hydrochloride (1.10 equivalents) followed by a catalytic amount of HCl in dioxane (e.g., 50 µL).

  • Addition of Isonitrile: Add 1,1,3,3-tetramethylbutyl isocyanide (1.10 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Work-up (for subsequent modifications): For the synthesis of the core furopyridine that can be further derivatized, the resulting product from the MCR is often used directly in the next step. If isolation of the initial furopyridine is desired, the reaction mixture can be concentrated under reduced pressure and purified by column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and representative yields for the synthesis of various furopyridine precursors using the described MCR.

Aromatic Amine (1.0 eq)Aldehyde (1.1 eq)Isonitrile (1.1 eq)CatalystSolventTimeProduct YieldReference
2-AminopyridinePyridoxal HCltert-Octyl isocyanideHCl/dioxaneMethanolOvernightNot isolated, used in situ[5]
AnilinePyridoxal HCltert-Octyl isocyanideHCl/dioxaneMethanolOvernightNot isolated, used in situ[5]
4-ChloroanilinePyridoxal HCltert-Octyl isocyanideHCl/dioxaneMethanolOvernightNot isolated, used in situ[5]

Note: In the cited literature, the initial furopyridine product was not isolated but carried forward to the next synthetic step. The yields reflect the overall two- or three-step process.

Purification and Characterization of Furopyridine Libraries

Purification

The purification of the synthesized furopyridine derivatives is crucial to ensure their suitability for biological screening and further chemical modifications.

  • Column Chromatography: This is the most common method for purifying the crude reaction products. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate and hexane as the mobile phase. The polarity of the eluent system should be optimized based on the specific properties of the synthesized compounds.

  • Recrystallization: For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for obtaining highly pure compounds.

Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized furopyridine library.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Characteristic signals for the aromatic protons of the pyridine and furan rings, as well as any substituents, should be observed.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbons in the heterocyclic core are diagnostic.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule, which allows for the confirmation of the elemental composition and molecular formula.[6]

  • Infrared (IR) Spectroscopy:

    • Provides information about the functional groups present in the molecule. Characteristic stretching frequencies for C=N, C=C, and C-O bonds within the furopyridine core, as well as any functional groups on the substituents, can be identified.

Diagram of the General Workflow

Workflow Start Starting Materials (Amine, Pyridoxal, Isonitrile) MCR One-Pot Multicomponent Reaction Start->MCR Crude Crude Furopyridine Product MCR->Crude Purification Purification (Column Chromatography/Recrystallization) Crude->Purification Pure Pure Furopyridine Library Purification->Pure Characterization Spectroscopic Characterization (NMR, MS, IR) Pure->Characterization End Biological Screening / Further Derivatization Characterization->End

Caption: General workflow for the synthesis and analysis of a furopyridine library via MCR.

Conclusion and Future Outlook

The application of multicomponent reactions, such as the "unusual" Groebke-Blackburn-Bienaymé reaction, offers a highly efficient and convergent route to the synthesis of medicinally important furopyridine scaffolds. This approach allows for the rapid generation of diverse chemical libraries from simple and readily available starting materials, which is a significant advantage in the early stages of drug discovery. The detailed protocol and characterization methods provided in this guide serve as a practical resource for researchers aiming to explore the chemical space around the furopyridine core. Future efforts in this area will likely focus on expanding the scope of compatible starting materials, developing enantioselective versions of these reactions, and exploring the biological activities of the novel furopyridine derivatives generated.

References

  • Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781–784.
  • Elnagdi, M. H., et al. (2016). Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. European Journal of Chemistry, 7(4), 468-472.
  • Kaur, M., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]

  • Mohammadizadeh, M. R., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Journal of Molecular Structure, 1273, 134293.
  • NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Popovics-Toth, N., et al. (2022). One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. The Journal of Organic Chemistry.
  • RSC Publishing. (2021).
  • Shiotani, S., et al. (1996). Furopyridines. XIX. Reaction of furo[2,3‐b]‐, ‐[3,2‐b]‐, ‐[2,3‐c]‐ and ‐[3,2‐c]pyridine with acetic anhydride. Journal of Heterocyclic Chemistry, 33(3), 833-843.
  • Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Taylor & Francis. (2022). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Retrieved from [Link]

  • Tyagi, V., et al. (2020). Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines: An Undergraduate Organic Laboratory Experiment. ChemistrySelect, 5(43), 13495-13500.
  • Vasava, A., et al. (2019).
  • Wu, L., et al. (2019). Multicomponent Reactions. MDPI.
  • Yakaiah, T., et al. (2015). A novel one-pot method for the synthesis of substituted furopyridines: iodine-mediated oxidation of enaminones by tandem metal-free cyclization.
  • Zeni, G., et al. (2004). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 2(13), 1937-1940.
  • Zhang, W., et al. (2010). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Journal of the American Chemical Society, 132(33), 11604-11606.
  • Zolfagharinia, E., et al. (2023). Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin and malononitrile. Comptes Rendus Chimie, 17(4), 301-304.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienayme Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.
  • Chulabhorn Research Institute. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Retrieved from [Link]

Sources

Application

Reagents for functionalizing the pyridine ring in furopyridines

Application Note: Strategic Functionalization of the Pyridine Ring in Furopyridines Part 1: Executive Summary & Strategic Analysis Furopyridines represent a privileged scaffold in medicinal chemistry, serving as bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Pyridine Ring in Furopyridines

Part 1: Executive Summary & Strategic Analysis

Furopyridines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for indoles, quinolines, and isoquinolines. However, their dual electronic nature presents a synthetic paradox: the furan ring is electron-rich and prone to electrophilic aromatic substitution (SEAr), while the pyridine ring is electron-deficient and resistant to such methods.

The Challenge: Standard electrophilic reagents will almost exclusively functionalize the furan ring. The Solution: To functionalize the pyridine ring, one must invert the standard reactivity logic using three primary strategies:

  • Metallation (Lithiation): Utilizing the Lewis basicity of the pyridine nitrogen or Directed ortho Metalation (DoM) groups to direct basic reagents (RLi) to specific C-H bonds.

  • Radical Substitution (Minisci): Exploiting the electron-deficiency of the pyridine ring to trap nucleophilic alkyl radicals.

  • N-Activation (N-Oxides): converting the pyridine nitrogen into a directing group or leaving group activator (Reissert-Henze type reactions) to install halogens for subsequent cross-coupling.

Part 2: Decision Framework & Workflow

Before selecting reagents, determine the target position relative to the pyridine nitrogen.

G Start Target Position on Pyridine Ring Ortho Ortho to Nitrogen (C2/C6 equivalent) Start->Ortho Para Para to Nitrogen (C4 equivalent) Start->Para Meta Meta to Nitrogen (C3/C5 equivalent) Start->Meta Lith STRATEGY A: Lithiation Reagents: n-BuLi / LiTMP Ortho->Lith Direct C-H Deprotonation Minisci STRATEGY B: Minisci Reaction Reagents: R-COOH / (NH4)2S2O8 / Ag+ Ortho->Minisci Radical Attack Para->Minisci steric control Oxide STRATEGY C: N-Oxide Activation Reagents: mCPBA -> POCl3 Para->Oxide Chlorination path Meta->Lith Requires DMG (Cl, F, OMe) Suzuki Downstream: Suzuki Coupling Reagents: Pd(dppf)Cl2 / Ar-B(OH)2 Lith->Suzuki via B- or I-intermediate Oxide->Suzuki via Cl-intermediate

Figure 1: Strategic decision tree for selecting functionalization pathways based on regiochemical targets.

Part 3: Detailed Protocols & Reagents

Protocol A: Regioselective C-H Lithiation

Target: Ortho-functionalization (e.g., C7 in furo[2,3-c]pyridine).[1] Mechanism: Coordinate-Dependent Deprotonation. The pyridine nitrogen lone pair coordinates lithium, directing the base to the nearest acidic proton.

Reagent List:

  • Base: n-Butyllithium (1.6 M in hexanes) OR Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) for sensitive substrates.

  • Additive (Optional): LiDMAE (Lithium dimethylaminoethoxide) – creates a "Superbase" aggregate for difficult deprotonations.

  • Electrophile: I2, DMF, Me3SiCl, or B(OiPr)3.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone).

Step-by-Step Protocol (C7-Functionalization of Furo[2,3-c]pyridine):

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add Furo[2,3-c]pyridine (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature control is vital to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Observation: A color change (often deep red or yellow) indicates the formation of the lithiated species.

    • Incubation: Stir at -78 °C for 30–60 minutes.

  • Trapping: Add the Electrophile (e.g., I2 dissolved in THF, 1.2 equiv) rapidly.

  • Quench: Allow to warm to room temperature over 1 hour. Quench with sat. aq. NH4Cl.

  • Workup: Extract with EtOAc, dry over MgSO4, and concentrate.

Expert Insight: For furo[3,2-b]pyridines, C2 (furan) is most acidic. To hit the pyridine ring, you must block C2 or use LiTMP , which is bulkier and less nucleophilic, avoiding ring opening of the furan.

Protocol B: Radical C-H Alkylation (Minisci Reaction)

Target: C2 or C4 positions (relative to pyridine N). Mechanism: Nucleophilic alkyl radicals (generated oxidatively) attack the protonated (electron-deficient) pyridine ring.

Reagent List:

  • Radical Source: Carboxylic Acids (R-COOH) or Alkyl Halides.

  • Oxidant: Ammonium Persulfate ((NH4)2S2O8).

  • Catalyst: Silver Nitrate (AgNO3) (10–20 mol%).

  • Acid: TFA or H2SO4 (to protonate the pyridine).

  • Solvent: biphasic CH2Cl2/Water or TFA/Water.

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve Furopyridine (1.0 equiv) in 0.5 M H2SO4 (aq) and Acetonitrile (1:1 ratio).

  • Reagent Addition: Add Carboxylic Acid (R-COOH, 2.0–3.0 equiv) and AgNO3 (0.2 equiv).

  • Heating: Heat to 70 °C .

  • Initiation: Add (NH4)2S2O8 (3.0 equiv) portion-wise over 20 minutes. Note: Rapid addition causes exotherms and radical dimerization; slow addition favors the desired cross-coupling.

  • Completion: Stir for 1–2 hours. Evolution of CO2 gas indicates active decarboxylation.

  • Workup: Basify with NH4OH (keep cool!) to pH > 9, extract with DCM.

Self-Validating Check: If the reaction turns black immediately (Ag precipitation) without gas evolution, the oxidant may be dead or the pH is too high. Ensure acidic media.

Protocol C: N-Oxide Mediated Chlorination

Target: Converting C-H to C-Cl (Para/Ortho to N) for subsequent Suzuki coupling. Mechanism: N-oxidation activates the ring; POCl3 acts as both an activator and nucleophile source (rearrangement).

Reagent List:

  • Oxidant: m-CPBA (meta-chloroperbenzoic acid).

  • Chlorinating Agent: Phosphorus Oxychloride (POCl3).

  • Base: Triethylamine (Et3N).

Step-by-Step Protocol:

  • N-Oxidation: Dissolve furopyridine in DCM. Add m-CPBA (1.2 equiv) at 0 °C. Warm to RT and stir 4h. Wash with aq. NaHCO3 to remove benzoic acid byproduct. Isolate N-oxide.[2]

  • Chlorination: Dissolve the N-oxide in dry DCM (or use neat POCl3 if substrate is stable).

  • Reaction: Add POCl3 (2.0 equiv) and Et3N (2.0 equiv) at 0 °C.

  • Reflux: Heat to reflux (if in DCM) or 80 °C (if neat) for 2–4 hours.

  • Quench: Caution: Pour carefully onto ice/water. Neutralize with NaHCO3.

  • Result: This typically yields the 4-chloro or 2-chloro isomer (relative to N), which are prime substrates for Pd-catalyzed couplings.

Part 4: Reagent Selection & Compatibility Table

TransformationPrimary ReagentsKey IntermediateSelectivity Rule
Ortho-Lithiation n-BuLi, THF, -78°CLithio-species (C-Li)Directed by N-atom (Ortho).
Radical Alkylation R-COOH, Ag+, S2O82-Alkyl Radical (R•)Electronic (C2/C4 relative to N).
Chlorination m-CPBA, then POCl3N-OxideRegioselective rearrangement to C2/C4.
Suzuki Coupling Pd(dppf)Cl2, K2CO3Pd-Ar complexRequires pre-existing Halide (Cl/Br/I).

Part 5: References

  • Regioselective Lithiation of Furo[2,3-c]pyridine: Chartoire, A. et al. "Synthesis of 7-substituted furo[2,3-c]pyridines via regioselective lithiation."[1] Tetrahedron, 2006. (DOI Link)

  • General Minisci Reaction Protocols: Duncton, M. A. J. "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[3][4] Med.[4][5] Chem. Commun., 2011.

  • Furopyridine Synthesis and Reactivity Review: Shaban, M. A. E. et al. "Synthesis and properties of furopyridines." Heterocycles, 1997.

  • Modern C-H Activation of Pyridines (Applicable to Furopyridines): Nakao, Y. "Transition-Metal-Catalyzed C–H Functionalization of Pyridines." Synthesis, 2011.

Sources

Method

Application Note: Recrystallization of Dihydrofuro[3,4-c]pyridine HCl

This Application Note and Protocol guide details the recrystallization of dihydrofuro[3,4-c]pyridine hydrochloride , a fused heterocyclic salt often utilized as a pharmaceutical intermediate.[1] The following guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the recrystallization of dihydrofuro[3,4-c]pyridine hydrochloride , a fused heterocyclic salt often utilized as a pharmaceutical intermediate.[1]

The following guide synthesizes specific patent literature for furo-pyridine derivatives with fundamental solubility principles for pyridine-hydrochloride salts.

[1][2][3]

Part 1: Executive Summary & Chemical Context

The Challenge: Dihydrofuro[3,4-c]pyridine HCl combines a polar, ionic pyridinium core with a fused dihydrofuran ring. This duality creates specific purification challenges:

  • Hygroscopicity: Like most pyridine salts, this compound is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.

  • Thermal Sensitivity: While the pyridine ring is robust, the fused dihydrofuran ring can be susceptible to ring-opening under harsh acidic conditions at high temperatures.

  • Solubility Profile: The salt is highly soluble in water and lower alcohols (MeOH, EtOH) but practically insoluble in non-polar ethers and hydrocarbons.

The Solution: Successful recrystallization requires a displacement mechanism —using a high-polarity protic solvent to dissolve the lattice, followed by the controlled introduction of a medium-polarity aprotic anti-solvent to induce nucleation.

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Ionic Character High (HCl Salt)Requires polar solvents (Alcohols) for dissolution.
Hygroscopicity Moderate to HighStrictly anhydrous solvents are required to prevent oiling.
pKa (Conj. Acid) ~5.0 - 6.0 (Est.)Stable in acidic media; avoid basic impurities which liberate the free base.
Thermal Stability Moderate (<150°C)Limit boiling time; use reflux only as necessary.

Part 2: Solvent Selection Strategy

The selection of solvents is governed by the "Like Dissolves Like" principle, modified for ionic salts. The goal is to balance the high dielectric constant needed to dissociate the ions with the lower solubility needed for yield.

Primary Solvents (Dissolvers)

These solvents must be used hot to dissolve the crude solid.

  • Ethanol (Absolute): The Gold Standard. Balances solubility with volatility. Must be 200 proof (anhydrous) to prevent hydrate formation.

  • Methanol: Use only if the compound is insoluble in boiling ethanol. Warning: High solubility in MeOH can lead to poor recovery yields unless concentrated aggressively.

  • Isopropanol (IPA): Excellent for slower crystallization. Lower solubility than EtOH, often yielding better crystals but requiring larger volumes.

Anti-Solvents (Precipitators)

These are added to the hot, saturated solution to lower the dielectric constant and force the salt out of the solution.

  • Diethyl Ether: Classical choice. Produces rapid precipitation. Risk:[2][3] Highly flammable; crystals can be small/amorphous due to fast crash-out.

  • Methyl tert-Butyl Ether (MTBE): Recommended. Higher boiling point (55°C) than Et2O, allowing for safer addition to warm solutions.

  • Ethyl Acetate: Good for "polishing" the purity. Slower precipitation yields denser, purer crystals.

  • Acetone: Useful if the impurity profile includes non-polar tars. Pyridine salts are generally insoluble in acetone.

Solvent System Decision Matrix (DOT Visualization)

SolventSelection cluster_legend Decision Factors Start Start: Crude Dihydrofuro[3,4-c]pyridine HCl SolubilityCheck Check Solubility in Boiling Ethanol (Abs.) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble High Solubility Insoluble Insoluble / Sparingly Soluble SolubilityCheck->Insoluble Low Solubility MethodA Method A: Cooling Crystallization (Use IPA or EtOH) Soluble->MethodA High Purity Req. MethodB Method B: Solvent/Anti-Solvent (EtOH + MTBE/EtOAc) Soluble->MethodB Standard Purity MethodC Method C: Methanol Dissolution (MeOH + Et2O) Insoluble->MethodC Switch to MeOH Note1 If 'Oiling Out' occurs: Use Method B with slower addition and seeding.

Figure 1: Decision tree for selecting the optimal recrystallization method based on initial solubility observations.

Part 3: Detailed Experimental Protocols

Protocol A: The "Standard" Ethanol/Anti-Solvent Method

Best for: Routine purification, removal of colored impurities, and maximizing yield.

Materials:

  • Crude Dihydrofuro[3,4-c]pyridine HCl[1][4][5]

  • Solvent: Absolute Ethanol (Anhydrous)

  • Anti-Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.

Procedure:

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of Absolute Ethanol.

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C). Add more ethanol in small portions (1-2 mL) down the condenser until the solid just dissolves.

    • Critical Step: If colored insoluble specs remain, filter the hot solution through a pre-warmed glass frit or Celite pad. Do not let the solution cool.

  • Anti-Solvent Addition: Remove from heat but keep the solution hot. Slowly add the Anti-Solvent (MTBE) dropwise with stirring.

    • Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 drops of Ethanol to clear the cloudiness. The solution should be clear and saturated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Once at room temp, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold MTBE/Ethanol (3:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C. Note: Ensure desiccant is present, as the salt is hygroscopic.

Protocol B: Methanol Vapor Diffusion

Best for: Small-scale (<500 mg), growing X-ray quality crystals, or when the compound is too soluble in ethanol.

Mechanism: Vapor diffusion allows the anti-solvent to slowly diffuse into the solution, increasing supersaturation gradually and preventing "oiling out."

Procedure:

  • Inner Vial: Dissolve the crude salt in a minimum amount of Methanol in a small glass vial (e.g., 4 mL). Ensure the solution is concentrated but not crashing out. Cap loosely or leave open.

  • Outer Chamber: Place the small vial inside a larger jar (e.g., 20 mL) containing the anti-solvent (Diethyl Ether).

    • Ratio: The volume of Ether should be 3-4x the volume of Methanol.

  • Sealing: Tightly seal the outer jar.

  • Incubation: Leave undisturbed at room temperature for 24-48 hours. The ether vapor will diffuse into the methanol, lowering the solubility and growing crystals.

  • Harvest: Decant the solvent and wash crystals with pure Ether.

Part 4: Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for pyridine salts. It occurs when the compound separates as a dense oil droplet before crystallizing.

Cause:

  • Temperature dropped too fast.

  • Too much anti-solvent added too quickly.

  • Presence of water (hydrates have lower melting points).

Remedy:

  • Re-heat: Re-dissolve the oil by heating the mixture to reflux.

  • Add Solvent: Add a small amount of the polar solvent (Ethanol) to change the composition.

  • Seed: Cool very slowly. When the temperature hits ~40°C, add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

Colored Impurities

If the crystals are off-white or yellow (and should be white):

  • Activated Carbon: During the hot dissolution step (Step 2 in Protocol A), add Activated Charcoal (5-10 wt%). Stir for 5 minutes at reflux, then filter hot through Celite.

Part 5: References

  • Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. (1983). US Patent 4,383,998A. Examples 1 & 8 (Recrystallization from Acetone/Ethanol). Retrieved from

  • Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines. (2020). Synthesis, 52(24), 3751-3758. (Recrystallization from Ethanol).[6][7] Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of Pyridoxine Impurity A (Cyclic Ether Standards)

This Application Note is designed for researchers and drug development professionals requiring high-purity Pyridoxine Impurity A (European Pharmacopoeia) for use as a Certified Reference Material (CRM). Abstract & Regula...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring high-purity Pyridoxine Impurity A (European Pharmacopoeia) for use as a Certified Reference Material (CRM).

Abstract & Regulatory Context

Pyridoxine Impurity A (EP) is a specific degradation product of Pyridoxine Hydrochloride (Vitamin B6).[1] Chemically identified as 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol , it is formed via an acid-catalyzed dehydration cyclization between the 4-hydroxymethyl and 5-hydroxymethyl groups of the pyridoxine core.[1]

Regulatory bodies (ICH Q3A/B, USP <1086>, EP) mandate the monitoring of this impurity in pharmaceutical formulations. While it can be isolated from forced degradation studies, such methods are low-yielding and produce complex mixtures.[1] This guide provides a robust, scalable synthetic protocol to generate multi-gram quantities of high-purity (>99.5%) Impurity A hydrochloride for use as a primary or secondary reference standard.[1]

Chemical Identity
AttributeSpecification
Common Name Pyridoxine Impurity A (EP)
Chemical Name 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride
CAS Number 1006-21-9 (HCl salt); 5196-20-3 (Free base)
Molecular Formula C₈H₉NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 187.62 g/mol (HCl salt)
Structure Fused furo-pyridine bicyclic system

Strategic Synthesis Design

The synthesis exploits the thermodynamic stability of the 5-membered furan ring.[1] By subjecting Pyridoxine HCl to strong acidic conditions at elevated temperatures, we induce a double dehydration-cyclization mechanism.[1]

Reaction Mechanism[3]
  • Protonation: The hydroxyl groups at positions 4' and 5' are protonated by concentrated HCl.

  • Elimination/Attack: One hydroxymethyl group acts as a nucleophile attacking the other, displacing water (intramolecular etherification).

  • Stabilization: The resulting fused furo[3,4-c]pyridine ring is highly stable.[1]

Critical Process Parameters (CPPs)
  • Acid Concentration: Must be >30% (Conc. HCl) to drive the equilibrium toward dehydration.

  • Temperature: Reflux (approx. 100–110°C) is required. Lower temperatures result in incomplete conversion.

  • Time: Reaction kinetics are slow; 12–18 hours are typical for >95% conversion.[1]

Experimental Protocol (Scale-Up)

Materials & Equipment[1][2]
  • Reagents:

    • Pyridoxine Hydrochloride (USP/EP Grade) - 50.0 g[1]

    • Hydrochloric Acid (37% ACS Reagent) - 250 mL[1]

    • Ethanol (Absolute) - 200 mL[1]

    • Diethyl Ether (ACS Reagent) - 100 mL[1]

  • Equipment:

    • 500 mL Round Bottom Flask (3-neck)[1]

    • Reflux Condenser with drying tube (CaCl₂)[1]

    • Overhead Mechanical Stirrer (preferred for scale-up) or Magnetic Stirrer[1]

    • Oil Bath (set to 115°C)

    • Vacuum Filtration Setup[1]

Synthesis Workflow

Safety Note: Perform all operations in a fume hood. HCl fumes are corrosive.

  • Charging: To a 500 mL RBF, charge 50.0 g (0.243 mol) of Pyridoxine Hydrochloride.

  • Solvent Addition: Carefully add 250 mL of Concentrated HCl (37%). Exotherm warning: The dissolution is endothermic, but mixing acid requires care.[1]

  • Reflux: Equip the flask with a reflux condenser. Heat the oil bath to 115°C and reflux the mixture with moderate stirring (300 RPM) for 16 hours .

    • In-Process Control (IPC): Take a 10 µL aliquot, dilute in mobile phase, and check by HPLC. Target: <1.0% remaining Pyridoxine.

  • Concentration: Once complete, cool the reaction mixture to 50°C. Concentrate under reduced pressure (Rotavap) at 50–60°C to remove approximately 80% of the HCl/Water volume. Do not distill to dryness; a thick syrup should remain.

  • Precipitation: Cool the residue to 0–5°C in an ice bath. Add 100 mL of cold Absolute Ethanol dropwise with vigorous stirring. The product will begin to crystallize as a white/off-white solid.[1]

  • Aging: Stir the slurry at 0°C for 2 hours to maximize yield.

Purification (Recrystallization)

To achieve "Reference Standard" grade (>99.5%), recrystallization is mandatory to remove trace colored byproducts and residual acid.

  • Filtration: Filter the crude solid from Step 6 and wash with 2 x 25 mL cold Ethanol.

  • Dissolution: Transfer the wet cake to a clean flask. Add minimum boiling water (approx. 40–50 mL) until fully dissolved.

  • Hot Filtration: If particulates are present, filter while hot.

  • Crystallization: Add warm Ethanol (approx. 150 mL) to the hot aqueous solution until slight turbidity persists. Allow to cool slowly to room temperature, then chill to 4°C overnight.

  • Final Isolation: Filter the pure crystals. Wash with 1:1 Ethanol/Diethyl Ether, then pure Diethyl Ether.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 35–40 g (75–85%) Appearance: White crystalline powder.[1]

Visual Workflows (DOT Diagrams)

Diagram 1: Reaction Scheme & Mechanism

ReactionScheme Reactant Pyridoxine HCl (C8H11NO3·HCl) Intermediate Transition State (Protonated Diol) Reactant->Intermediate Protonation Conditions Conc. HCl (37%) Reflux 115°C, 16h (-H2O) Conditions->Intermediate Product Pyridoxine Impurity A (Cyclic Ether · HCl) Intermediate->Product Cyclization (Dehydration)

Caption: Acid-catalyzed cyclization of Pyridoxine to Impurity A via dehydration.

Diagram 2: Scale-Up Process Flow

ProcessFlow cluster_synthesis Synthesis Phase cluster_workup Isolation Phase cluster_purification Purification Phase Step1 Charge Pyridoxine HCl + Conc. HCl Step2 Reflux @ 115°C (16 Hours) Step1->Step2 Step3 Vacuum Concentration (Remove 80% Solvent) Step2->Step3 Step4 Quench with Cold EtOH (Crystallization) Step3->Step4 Step5 Filtration & Wash (Cold EtOH) Step4->Step5 Step6 Recrystallization (H2O / EtOH) Step5->Step6 Step7 Vacuum Dry (60°C, 12h) Step6->Step7

Caption: Step-by-step unit operations for the scale-up synthesis and isolation.

Analytical Characterization & Validation

To certify the material as a Reference Standard, the following data must be generated.

HPLC Purity Method[1][2][12]
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 10 mM Hexanesulfonate (Ion Pairing Agent) in Water (pH 2.5 with H3PO4)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% A to 70% A over 20 mins.

  • Detection: UV @ 290 nm (Impurity A has a distinct lambda max compared to Pyridoxine).[1]

  • Retention Time: Impurity A elutes after Pyridoxine due to increased hydrophobicity (loss of OH groups).[1]

NMR Validation (¹H-NMR, 400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ ppm)MultiplicityInterpretation
Pyridine-H (C6) 8.20Singlet (1H)Aromatic proton (deshielded)
Furan-CH₂ (C1/C3) 5.10 - 5.25Singlet/m (4H)Diagnostic:[1] Distinct shift from Pyridoxine's CH₂OH. The 4H integration confirms the cyclic ether.
Phenolic OH 11.5 - 12.0Broad SingletExchangeable with D₂O
Methyl-CH₃ 2.55Singlet (3H)Attached to pyridine ring
Mass Spectrometry[1][2]
  • Mode: ESI+

  • Parent Ion: [M+H]⁺ = 152.07 m/z (Free base mass + H).[1]

  • Note: The HCl salt will dissociate in MS source; look for the 152 peak.[1]

Stability & Storage

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1]

  • Storage: Store in amber vials at 2–8°C under Desiccant.

  • Retest Period: 24 months if stored properly.

References

  • European Pharmacopoeia (Ph. Eur.) . Pyridoxine Hydrochloride Monograph 0245. EDQM. Available at: [Link][1]

  • Generics UK Ltd . Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Derivatives. EP1398316B1.[6] Google Patents. Available at:

  • PubChem . Compound Summary: 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.[1][2][3][4][5][7] National Library of Medicine. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Furo[3,4-c]pyridine Intermediates

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with furo[3,4-c]pyridine systems. This document provides in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with furo[3,4-c]pyridine systems. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the primary challenge in this field: the inherent instability and tendency of furo[3,4-c]pyridine intermediates to undergo rapid polymerization. Our guidance is grounded in established literature and field-proven insights to help you navigate your synthetic challenges successfully.

Section 1: Understanding the Core Instability

Q1: Why do my furo[3,4-c]pyridine intermediates polymerize so readily?

A1: The propensity of furo[3,4-c]pyridines to polymerize stems from their fundamental electronic and structural properties. They are heteroaromatic analogues of isobenzofuran and, more broadly, o-quinodimethanes, which are famously reactive and transient species in organic synthesis.

  • Structural Analogy: The parent furo[3,4-c]pyridine was first reported as a white crystalline solid that is only stable at very low temperatures and polymerizes rapidly around room temperature[1]. This behavior is a direct consequence of its structure, which contains a highly reactive o-quinodimethane-like diene system.

  • High Reactivity as a Diene: These intermediates are exceptionally potent dienes in Diels-Alder reactions[1]. In the absence of a suitable reaction partner (a dienophile), they will react with themselves in a cascade of cycloaddition and other polymerization pathways. The driving force is the re-aromatization and formation of more thermodynamically stable, larger molecules.

The key to working with these compounds is to recognize this inherent reactivity not as a flaw, but as a synthetic tool to be controlled.

cluster_0 Reactive o-Quinodimethane Analogues A Isobenzofuran B Furo[3,4-c]pyridine (The Intermediate in Question) A->B Structural & Electronic Analogy C o-Quinodimethane C->B Structural & Electronic Analogy

Caption: Structural relationship of furo[3,4-c]pyridine to other reactive dienes.

Section 2: The Primary Solution: In Situ Generation & Trapping

Q2: What is the most robust and generally accepted strategy to prevent polymerization?

A2: The most effective and widely adopted strategy is to avoid isolating the furo[3,4-c]pyridine intermediate altogether . Instead, it should be generated in situ in the presence of a "trapping agent," which is a reactive dienophile. This allows the desired Diels-Alder cycloaddition to occur immediately, outcompeting the polymerization side reaction. The entire sequence can often be performed in a single reaction vessel, or "one pot"[2][3][4].

This approach transforms the intermediate's high reactivity from a liability into a synthetic advantage, enabling the rapid construction of complex polycyclic heteroaromatics[1].

Precursor Furo[3,4-c]pyridine Precursor Generation Generation Step (e.g., Pummerer, Elimination) Precursor->Generation Intermediate [Unstable Furo[3,4-c]pyridine] Generation->Intermediate Trapping Fast Diels-Alder Trapping Intermediate->Trapping Polymerization Slow Polymerization Intermediate->Polymerization Dienophile Dienophile (Present in situ) Dienophile->Trapping Product Stable Cycloadduct Trapping->Product Byproduct Undesired Polymer Polymerization->Byproduct

Caption: Kinetic competition between desired trapping and undesired polymerization.

Section 3: Troubleshooting Guide for Trapping Reactions

This section addresses common issues encountered during in situ generation and trapping experiments.

Q3: My trapping reaction is low-yielding, and I'm isolating mostly polymer. What are the first parameters to check?

A3: This is a classic sign that the rate of polymerization is faster than the rate of trapping. You must adjust conditions to favor the Diels-Alder reaction.

  • Assess Your Dienophile: The choice and concentration of your dienophile are critical.

    • Reactivity: Use a highly reactive, electron-poor dienophile to accelerate the cycloaddition. Dienophiles with strong electron-withdrawing groups are ideal.

    • Concentration: The dienophile must be present at the moment the furo[3,4-c]pyridine is generated. It should be added at the start of the reaction, often in stoichiometric excess (1.5 to 3.0 equivalents), to maximize the probability of a productive collision.

  • Control the Temperature: Polymerization is often highly temperature-dependent.

    • Start Cold: The parent furo[3,4-c]pyridine is only stable at low temperatures[1]. Begin your reaction at a low temperature (e.g., -78 °C or 0 °C) to suppress the polymerization rate.

    • Slow Warming: If the generation or trapping step requires higher temperatures, warm the reaction slowly to maintain control over the concentration of the transient intermediate.

Parameter Troubleshooting Action Causality
Dienophile Reactivity Switch from a neutral/electron-rich dienophile (e.g., simple alkene) to an electron-poor one (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate).Increases the rate constant of the Diels-Alder reaction, making it more competitive.
Dienophile Conc. Increase the equivalents of dienophile used. Ensure it is present before generating the intermediate.Shifts the equilibrium and reaction kinetics towards the bimolecular trapping reaction over the self-reaction (polymerization).
Temperature Run the reaction at the lowest feasible temperature for the generation step.Reduces the rate of all reactions, but often disproportionately slows the undesired polymerization pathway.
Q4: I need to choose a generation method. Which one is best for my system?

A4: The optimal method depends on your starting materials, available equipment, and the scale of your reaction. Below is a comparison of common, literature-validated methods.

Generation Method Description Advantages Disadvantages Key Reference(s)
Sequential Pummerer-Diels-Alder A Pummerer reaction of an o-acyl-substituted pyridylmethyl sulfoxide generates the intermediate.Can be run one-pot. Well-documented for electron-poor dienophiles.Requires synthesis of a specific sulfoxide precursor. Uses potent activating agents like HFBA.[2][4][5]
Reductive 1,4-Elimination Functionalized o-bis(chloromethyl)pyridines are treated with an iodide source (e.g., NaI) to generate the diene.Precursors can be accessed via cycloaddition. Straightforward elimination step.Requires synthesis of dichlorinated precursors.[3]
Flash Vacuum Thermolysis (FVT) A retro-Diels-Alder reaction of a stable 1,4-epoxide precursor is induced at high temperature and low pressure.Generates a very "clean" stream of the intermediate without additional reagents.Requires specialized FVT equipment. Not practical for large-scale synthesis.[1]
Q5: I'm attempting the Pummerer-Diels-Alder sequence, but my yields are inconsistent. Can you provide a reliable starting protocol?

A5: Certainly. The success of this sequence hinges on precise experimental conditions, particularly the choice of activating agent and acid catalyst. The following protocol is based on highly successful reports[2][4].

Protocol: One-Pot Pummerer-Diels-Alder Trapping of a Furo[3,4-c]pyridine

  • Step 1: Reagent Preparation

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the o-benzoyl-substituted pyridylmethyl sulfoxide precursor (1.0 eq.).

    • Add the desired electron-poor dienophile (1.5 - 2.0 eq.).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq.).

    • Dissolve the components in anhydrous toluene.

  • Step 2: Initiation and Reaction

    • Cool the solution to 0 °C.

    • Slowly add heptafluorobutyric anhydride (HFBA) (1.5 - 2.0 eq.) dropwise via syringe. This is the Pummerer reaction trigger.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis shows consumption of the starting material.

  • Step 3: Work-up and Purification

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude cycloadduct via column chromatography.

Self-Validation: The success of this protocol relies on the in situ consumption of the transient intermediate. If the reaction is working, you should observe the formation of the new cycloadduct by LC-MS or TLC, with minimal formation of baseline polymer. Failure to use anhydrous conditions or a sufficiently reactive dienophile will lead to a poor outcome.

Section 4: Alternative Strategies & Advanced Concepts

Q6: Is it ever possible to synthesize a furo[3,4-c]pyridine derivative that is stable enough to isolate and handle?

A6: Yes, this is achievable through strategic structural modification that disrupts the inherent reactivity of the parent system.

  • Reduce Aromaticity: Synthesizing partially saturated analogues, such as 6,7-dihydrofuro[3,4-c]pyridines , provides significantly more stable compounds that can be isolated and characterized using standard techniques[1].

  • Introduce Stabilizing Substituents: Drawing from the broader chemistry of o-quinodimethanes, specific substitution patterns can impart stability.

    • Steric Hindrance: Bulky groups at the reactive positions can sterically shield the diene system, preventing the close approach required for dimerization or polymerization[6][7].

    • Electronic Effects: Attaching electron-withdrawing groups, such as cyano substituents, to the exocyclic methylene positions can stabilize related quinodimethane systems[8].

  • Modify the Core: Derivatives such as furo[3,4-c]pyridine-1,4-diones represent a stable, modified core that can be accessed through modern catalytic methods like rhodium-catalyzed cascade reactions[9].

References

  • Sarkar, T. K., et al. (2003). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. The Journal of Organic Chemistry. Available at: [Link][2]

  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. Available at: [Link][1]

  • Sarkar, T. K., et al. (2003). A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans. Figshare. Available at: [Link][5]

  • Wu, J., et al. (2013). Pushing Extended p‐Quinodimethanes to the Limit: Stable Tetracyano-oligo(N‐annulated perylene). Angewandte Chemie International Edition. Available at: [Link][8]

  • Ogasawara, S., et al. (2021). Thermodynamically Stable o-Quinodimethane: Synthesis, Structure, and Reactivity. Chemistry – A European Journal. Available at: [Link][6]

  • Sarkar, T. K., et al. (2003). Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine. The Journal of Organic Chemistry. Available at: [Link][10]

  • Wang, C., et al. (2021). An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis. Organic Chemistry Frontiers. Available at: [Link][9]

  • Request PDF on ResearchGate. (n.d.). ChemInform Abstract: Diels-Alder Reactions of Pyridine o-Quinodimethane Analogues Generated from Functionalized o-Bis(chloromethyl)pyridines. Available at: [Link][3]

  • Ogasawara, S., et al. (2020). Synthetic strategy to access to isolable o‐quinodimethane. ResearchGate. Available at: [Link][7]

  • Sarkar, T. K., et al. (2003). A sequential Pummerer-Diels-Alder route for the generation and trapping of furo[3,4-c]pyridines: synthesis of heterocyclic analogues of 1-arylnaphthalene lignans. PubMed. Available at: [Link][4]

Sources

Optimization

Technical Support Center: Pyridine Hydrochloride (Py·HCl) Handling &amp; Troubleshooting

Status: Operational Operator: Senior Application Scientist Topic: Handling, Storage, and Application of Hygroscopic Pyridine Hydrochloride Ticket ID: PYR-HCL-GUIDE-001 Introduction: The Nature of the Beast Pyridine hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Handling, Storage, and Application of Hygroscopic Pyridine Hydrochloride Ticket ID: PYR-HCL-GUIDE-001

Introduction: The Nature of the Beast

Pyridine hydrochloride (Py[1][2][3][4][5]·HCl) is a valuable reagent, primarily used for the demethylation of aryl methyl ethers and as a high-temperature acidic solvent. However, it is notorious for its deliquescent nature—it avidly absorbs atmospheric moisture until it dissolves in its own sorbed water.

This guide addresses the specific challenges of handling this material. Unlike standard salts, Py·HCl requires a "dry-chain" custody protocol to function correctly. If your reaction failed, moisture is the statistically most probable cause.

Module 1: Material Intake & Storage (The "Goo" Factor)

Q: I opened the bottle and the solid is clumping or looks wet. Is the reagent ruined?

A: Not necessarily ruined, but it is chemically compromised for high-temperature applications. Py·HCl has a melting point of 144–146°C .[4] If it contains water, the boiling point of the mixture drops significantly, often preventing the reaction mixture from reaching the activation temperature required for cleavage (typically 180–210°C).

The Fix: Azeotropic Drying You do not need to discard wet salt. You can dry it chemically using an azeotrope.[6][7]

  • Place the wet Py·HCl in a round-bottom flask.

  • Add Toluene (forms a binary azeotrope with water).

  • Attach a Dean-Stark trap and reflux.[4] Water will collect in the trap.

  • Once water stops collecting, distill off the toluene or remove it via rotary evaporation.

  • Validation: The resulting solid should be white/crystalline and melt sharply >140°C.

Q: How should I store this to prevent recurrence?

A: Parafilm is insufficient. Py·HCl molecules are small enough to diffuse through standard polymer films over time.

  • Primary: Store in a glass bottle with a Teflon-lined cap.

  • Secondary: Place the bottle inside a vacuum desiccator containing active desiccant (P₂O₅ or KOH pellets are superior to silica gel for this application).

  • Best Practice: If you use it infrequently, tape the cap with electrical tape (stretches and seals better than Parafilm) and store in a glovebox.

Module 2: Weighing & Dispensing

Q: The salt turns to liquid on the weigh paper before I can get it into the flask. How do I weigh it accurately?

A: Speed and technique are critical. The "weighing by difference" method is the only accurate benchtop protocol.

Protocol: Weighing by Difference

  • Tare a capped vial containing the bulk Py·HCl.

  • Quickly transfer an estimated amount to your reaction flask.

  • Immediately recap the vial and weigh it again.

  • Mass Added = Initial Mass - Final Mass. Why this works: You are measuring the mass loss from the protected environment, rather than trying to measure a hygroscopic solid on an exposed balance pan where it gains water weight every second.

Q: Can I use a glove bag?

A: Yes. If a glovebox is unavailable, a disposable glove bag purged with Nitrogen or Argon is highly recommended for dispensing large quantities (>10g).

Module 3: Reaction Optimization (Demethylation)

Q: My demethylation reaction (ether cleavage) stalled. The temperature won't go above 110°C.

A: You have "Solvent Drag." The mechanism of demethylation by Py·HCl is an SN2 reaction where the chloride ion attacks the methyl group. This requires a molten salt phase, typically around 200°C.

  • The Cause: If water is present, the system behaves like an aqueous reflux (capped at ~100°C) rather than a salt melt. The chloride ion is also heavily solvated by water, reducing its nucleophilicity (it becomes "lazy").

  • The Fix: Distill off the water/low-boiling fractions before adding your substrate, or heat the Py·HCl alone to 210°C until bubbling (water evolution) ceases, then cool slightly and add your substrate.

Q: The reaction turned into a black tar. What happened?

A: Thermal decomposition or oxidative polymerization.

  • Oxidation: Pyridine is susceptible to oxidation at 200°C. Strict inert atmosphere (N₂/Ar) is mandatory.

  • Thermal Runaway: If your substrate is sensitive, 200°C might be too harsh.

  • Alternative: Consider Microwave Irradiation .[3] It often achieves cleavage in minutes at lower bulk temperatures compared to conventional heating [1].

Module 4: Workup & Disposal (The Smell)[9]

Q: How do I get rid of the pyridine smell during workup?

A: Pyridine is water-soluble, but it "sticks" to organic layers. You must exploit its basicity (


).

The "Acid-Wash" Protocol:

  • Quench: Pour the hot reaction mixture onto ice (exothermic!).

  • Extract: Extract the product into an organic solvent (Ethyl Acetate or Ether).

  • The Critical Step: Wash the organic layer with 1M HCl (3x) until the aqueous wash is pH < 1.

    • Mechanism:[8] This protonates pyridine into the pyridinium ion (

      
      ), which is highly water-soluble and insoluble in organics.
      
  • Final Polish: If the smell persists, wash with a 10% Copper(II) Sulfate (

    
    )  solution.
    
    • Indicator: The solution will turn from light blue to deep royal blue/purple. This is the copper-pyridine complex forming, which stays in the water layer.

Visual Troubleshooting Guides

Figure 1: The "Wet Salt" Decision Tree

Use this logic flow to determine if your reagent is safe to use.

PyridineHandling Start Inspect Pyridine HCl State State of Matter? Start->State Dry Free-flowing White Powder State->Dry Dry Clump Clumped / Sticky State->Clump Moist Liq Liquid / Syrup State->Liq Wet Action1 Proceed to Weighing (Use 'By Difference') Dry->Action1 Action2 Dry in Vacuum Oven (60°C over P2O5) Clump->Action2 Action3 Azeotropic Distillation (Reflux with Toluene) Liq->Action3 Action2->Action1 After 24h Action3->Action1 After Solvent Removal

Caption: Decision matrix for handling Pyridine Hydrochloride based on physical state.

Figure 2: The Demethylation Workflow

Standard Operating Procedure for high-yield ether cleavage.

Demethylation Input Substrate + Py·HCl Heat Heat to 180-200°C (Melt Phase) Input->Heat Check Check Temp > 160°C? Heat->Check Water Water Present? (Temp stuck at 110°C) Check->Water DryInSitu Distill off Water (Open vessel briefly) Water->DryInSitu Yes React Reaction Proceeding (N2 Atmosphere) Water->React No DryInSitu->Heat Quench Ice Quench React->Quench Workup Acid Wash (HCl) Removes Pyridine Quench->Workup

Caption: Process flow for demethylation, highlighting the critical temperature check for water interference.

Reference Data

Table 1: Physical Properties & Solubility

PropertyValueNotes
Formula C₅H₅N·HCl
MW 115.56 g/mol
Melting Point 144–146 °CSharp MP indicates dryness [2]
Boiling Point 218 °CDecomposes slightly at BP
Solubility (Water) ~850 g/LExtremely soluble
Solubility (Org) Soluble in CHCl₃, EtOHInsoluble in Ether, Hexane
Hygroscopicity CriticalDeliquescent (liquefies in air)

References

  • Microwave Assisted Demethylation: Kulkarni, M. G., et al. "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation."[3] Journal of Chemical Research, 1998.

  • Purification & Properties: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for MP and drying protocols).
  • Azeotropic Drying: BenchChem Technical Support. "Overcoming challenges in the purification of pyridine compounds."

  • Workup Protocols: University of Rochester, Dept of Chemistry. "How To: Remove Sticky Reagents & Solvents."

  • Safety Data: Fisher Scientific. "Safety Data Sheet: Pyridine Hydrochloride."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxa-Michael Cyclizations

Welcome to the Advanced Applications Support Center. Intramolecular oxa-Michael additions are powerful tools for constructing oxygen-containing heterocycles (e.g., tetrahydropyrans, tetrahydrofurans, and oxaspirocycles).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Intramolecular oxa-Michael additions are powerful tools for constructing oxygen-containing heterocycles (e.g., tetrahydropyrans, tetrahydrofurans, and oxaspirocycles). However, compared to aza- or thia-Michael additions, oxygen nucleophiles present unique challenges: they are inherently less nucleophilic, and the resulting β-alkoxy carbonyl products are highly susceptible to base-catalyzed retro-Michael (E1cB) elimination.

This guide is designed for researchers and drug development professionals to troubleshoot stalled conversions, optimize catalytic systems, and understand the mechanistic causality behind reaction failures.

Diagnostic Workflow

Before altering your reaction conditions, identify the mechanistic bottleneck. The following logic tree isolates the root cause of low conversion based on empirical observations.

TroubleshootingTree Start Low Conversion in Oxa-Michael Cyclization Stall Stalls at 40-60% (Equilibrium Reached) Start->Stall NoRxn No Reaction (< 5% Conversion) Start->NoRxn Retro Retro-Oxa-Michael Dominating Stall->Retro Weak Poor Nucleophile / Weak Electrophile NoRxn->Weak Acid Switch to Brønsted Acid (e.g., TfOH) Retro->Acid Superbase Use Bifunctional Superbase (e.g., BIMP) Weak->Superbase Base Tolerant Metal Use Lewis Acid / Metal (e.g., AuCl3) Weak->Metal Base Sensitive

Troubleshooting logic tree for low conversion in oxa-Michael cyclizations.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My intramolecular oxa-Michael addition stalls at ~50% conversion despite prolonged heating and excess base. Why is the reaction plateauing?

Causality: You have likely hit a thermodynamic wall. The oxa-Michael addition is inherently reversible. Strong Brønsted bases (like KOH or DBU) deprotonate the α-carbon of the newly formed β-alkoxy adduct, triggering an E1cB elimination that expels the alkoxide and reforms the alkene[1]. At elevated temperatures, the retro-oxa-Michael reaction rate accelerates, establishing an equilibrium that prevents full conversion[2]. Solution: Shift from thermodynamic to kinetic control. If your substrate tolerates it, switch to a Brønsted acid catalyst (e.g., Triflic acid, TfOH). Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon without generating the carbanionic species required for the retro-Michael pathway[3].

Q2: I am trying to cyclize an aliphatic alcohol onto an α,β-unsaturated ester (a weak Michael acceptor). Standard amine bases yield no product. How can I overcome this?

Causality: This is a classic nucleophile/electrophile mismatch. Aliphatic alcohols have high pKa values and low nucleophilicity compared to phenols or amines[4]. Standard tertiary amines cannot sufficiently deprotonate the alcohol, and the ester is too weak of an electrophile to react with a neutral alcohol. Solution: Utilize a bifunctional iminophosphorane (BIMP) superbase catalyst. BIMP catalysts form a highly structured, intermolecular hydrogen-bonding network that simultaneously activates the alcohol (via superbasic deprotonation) and stabilizes the transition state, allowing for >90% conversion even with low-electrophilicity acceptors like esters and amides[5].

Q3: My substrate contains acid-sensitive protecting groups, but base catalysis is causing polymerization. What is a mild alternative for 6-endo-trig cyclizations?

Causality: Conjugated enones are prone to intermolecular side reactions (polymerization) under strongly basic conditions. Conversely, strong Lewis acids (like BF3·OEt2) can cleave sensitive protecting groups and ruin diastereoselectivity[6]. Solution: Employ a soft Lewis acid, such as Gold(III) chloride (AuCl3). AuCl3 at low catalytic loadings (10 mol%) selectively activates the alkene/alkyne π-system for nucleophilic attack by the tethered alcohol without requiring harsh acidic or basic conditions, making it ideal for synthesizing highly functionalized tetrahydropyranones[6].

Quantitative Catalyst Screening Data

To assist in catalyst selection, the following table summarizes the expected conversion rates and reaction conditions based on the specific substrate class and catalytic system.

Catalyst SystemSubstrate ClassTemp / TimeMax ConversionMechanistic Notes
KOH / DBU Vinyl sulfones / Acrylates140 °C / 1 h~65% (Equilibrium)High rate of retro-oxa-Michael; poor for kinetic trapping[1].
TfOH (Brønsted Acid) EnonesMicrowave / 3 min>90%Solvent-free conditions; suppresses retro-Michael pathway[7].
BIMP (Superbase) Esters / Amides50 °C / 48 h93 - 99%High enantioselectivity (up to 99.5:0.5 er); overcomes low electrophilicity[5].
AuCl3 (Lewis Acid) Alkynone-derived alcohols0 °C to RT / 12 h>85%Mild conditions; highly diastereoselective for 6-endo-trig cyclizations[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not skip the in-process analytical checkpoints, as they confirm the mechanistic pathway is proceeding as intended.

Protocol A: Microwave-Assisted Brønsted Acid Catalysis (Kinetic Control)

Optimized for substrates prone to base-catalyzed retro-Michael reactions.

  • Preparation: In a microwave-safe reaction vessel, add the (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one substrate (1.0 mmol). Do not add solvent (solvent-free conditions enhance the localized heating effect)[3].

  • Catalyst Addition: Add Trifluoromethanesulfonic acid (TfOH) (10 mol%).

    • Validation Checkpoint: A slight color change (often yellow/orange) should be observed, indicating the protonation of the carbonyl oxygen and formation of the highly electrophilic oxonium intermediate[3].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Apply alternating irradiation cycles (e.g., 9 seconds on, 21 seconds cooling) for a total reaction time of 3 minutes[3].

  • Quench & Extract: Cool to room temperature, quench with saturated aqueous NaHCO3 (5 mL) to neutralize the TfOH, and extract with EtOAc (3 x 10 mL).

  • Analysis: Analyze the crude mixture via 1H-NMR. The disappearance of the alkene protons (typically δ 6.5-7.5 ppm) and the appearance of the diastereotopic ring protons confirm successful cyclization.

Protocol B: BIMP-Catalyzed Enantioselective Cyclization (Superbase Activation)

Optimized for aliphatic alcohols tethered to weak Michael acceptors (esters/amides).

  • Preparation: Flame-dry a Schlenk flask under argon. Add the tethered alcohol-ester substrate (1.0 mmol) and dissolve in anhydrous cyclopentyl methyl ether (CPME) to a concentration of 0.1 M[5].

  • Catalyst Addition: Add the BIMP catalyst (7.5 mol%).

  • Incubation: Stir the reaction mixture at 50 °C for 48 hours.

    • Validation Checkpoint: At t = 12 hours, take a 0.1 mL aliquot, filter through a short pad of silica, and check conversion via TLC or crude NMR. If conversion is <20%, verify that the CPME is strictly anhydrous, as water competitively hydrogen-bonds with the BIMP catalyst, deactivating it.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Purify directly via flash column chromatography to isolate the enantioenriched chiral cyclic ether[5].

References

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradi
  • Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.
  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society (PMC/NIH).
  • Gold (III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyranones. PMC/NIH.

Sources

Optimization

Advanced Technical Support Center: Purification Strategies for Polar Furopyridine Impurities

Introduction Furopyridines are critical heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. However, the purification of furopyri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Furopyridines are critical heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. However, the purification of furopyridine intermediates and active pharmaceutical ingredients (APIs) is notoriously challenging. The presence of the basic pyridine nitrogen, combined with the varying polarities of synthetic byproducts, often leads to co-elution, severe peak tailing, and poor recovery during standard normal-phase or reversed-phase liquid chromatography (RP-HPLC).

This technical guide provides actionable troubleshooting strategies and self-validating protocols to isolate furopyridines from complex, polar impurity profiles.

Decision Matrix: Chromatographic Strategy Selection

The following workflow illustrates the logical progression for selecting a purification strategy based on the physicochemical properties of the furopyridine and its impurities.

PurificationWorkflow Start Crude Furopyridine Mixture AssessPolarity Are impurities highly polar or hydrophilic? Start->AssessPolarity RP_HPLC Reversed-Phase HPLC (C18 / Polar-Embedded) AssessPolarity->RP_HPLC No (LogP > 0) HILIC HILIC (Hydrophilic Interaction) AssessPolarity->HILIC Yes (LogP < 0) AssessTailing Is peak tailing observed (Asymmetry > 1.5)? RP_HPLC->AssessTailing Success Pure Furopyridine Fraction HILIC->Success Elute with High Aqueous pH_Mod Adjust Mobile Phase pH (pH 2.5-3.0 or >8.0) AssessTailing->pH_Mod Yes (Silanol Interaction) Additive Add Competing Base (e.g., TEA 5-10 mM) AssessTailing->Additive If pH mod fails AssessTailing->Success No pH_Mod->Success Additive->Success

Caption: Decision tree for selecting furopyridine purification strategies based on polarity and peak shape.

Troubleshooting & FAQs

Q1: My target furopyridine co-elutes with polar degradation products on a standard C18 column. How can I achieve baseline resolution?

The Mechanistic Cause: Standard C18 stationary phases rely on hydrophobic interactions. Highly polar impurities (e.g., N-oxides, hydroxylated byproducts, or unreacted polar starting materials) exhibit minimal retention on C18, often eluting in the void volume or co-eluting with early-eluting polar furopyridines.

The Solution: Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective strategy for resolving highly polar compounds[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile)[3]. In HILIC, water acts as the strong eluting solvent, partitioning the polar impurities into a water-enriched layer on the stationary phase. Alternatively, if RP-HPLC must be used, switching to a polar-embedded or polar-endcapped C18 phase can provide orthogonal selectivity and enhance hydrogen-bonding interactions[4].

Experimental Protocol: HILIC Method Development for Polar Furopyridines

Self-Validating Step: Ensure the sample is dissolved in a solvent matching the initial mobile phase (high organic) to prevent peak distortion.

  • Column Selection: Select an amide-bonded or zwitterionic HILIC column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM ammonium formate buffer in highly purified water, adjusted to pH 3.0 (to ensure the basic pyridine nitrogen is protonated, increasing its polarity and retention in HILIC).

    • Solvent B (Organic): 100% LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with 95% Solvent B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC.

  • Gradient Elution: Program a gradient from 95% B to 60% B over 20 minutes.

  • Sample Injection: Inject 1-5 µL of the crude mixture dissolved in 95:5 Acetonitrile:Water.

  • Fraction Collection: Monitor via UV (typically 254 nm) and collect fractions. Polar impurities will elute later than the less polar intact furopyridine.

Q2: I am experiencing severe peak tailing for my furopyridine targets during reversed-phase HPLC. What causes this, and how do I fix it?

The Mechanistic Cause: Peak tailing in pyridine derivatives is primarily caused by secondary interactions between the basic nitrogen atom on the furopyridine ring and acidic, unreacted residual silanol groups (-SiOH) on the silica support of the stationary phase[5]. This ion-exchange mechanism causes the trailing edge of the peak to broaden.

The Solution: You must either suppress the ionization of the silanol groups, neutralize the basic nitrogen, or physically block the interaction sites.

  • Low pH Modification: Lowering the mobile phase pH to 2.5–3.0 using phosphate or formate buffers protonates the residual silanol groups (pKa ~ 4.5), rendering them neutral and eliminating the ion-exchange interaction[4].

  • High pH Modification: Raising the pH > 8.0 neutralizes the basic pyridine nitrogen (pKa typically 5-6). Caution: This requires a hybrid or polymer-based column, as traditional silica dissolves at high pH[5].

  • Competing Bases: Adding 5-10 mM Triethylamine (TEA) to the mobile phase acts as a sacrificial base, preferentially binding to the active silanol sites and shielding the furopyridine[5].

Quantitative Comparison of Tailing Mitigation Strategies
StrategyMobile Phase Additive / BufferTarget pHMechanism of ActionExpected Tailing Factor (

)
Column Compatibility
Baseline (No modification) Water / Acetonitrile~6.0Uncontrolled silanol interactions> 2.5 (Severe)All Silica
Low pH Buffer 10-20 mM Phosphate Buffer2.5 - 3.0Protonates acidic silanols[5]1.1 - 1.3 (Good)Standard C18
High pH Buffer 10 mM Ammonium Bicarbonate8.5 - 9.0Neutralizes pyridine nitrogen1.0 - 1.2 (Excellent)Hybrid/Polymer only
Competing Base 5-10 mM Triethylamine (TEA)~7.0Blocks active silanol sites[5]1.2 - 1.4 (Good)All Silica

Note: A Tailing Factor (


) of 1.0 represents a perfectly symmetrical peak. Values > 1.5 indicate significant tailing requiring intervention.
Q3: Preparative HPLC is consuming too much solvent for my gram-scale furopyridine synthesis. How can I efficiently remove polar impurities prior to final polishing?

The Mechanistic Cause: Injecting crude mixtures directly onto a preparative HPLC column limits loading capacity because highly retained impurities occupy active sites, while highly polar impurities can precipitate or cause band broadening.

The Solution: Implement Solid-Phase Extraction (SPE) as a pre-fractionation step. SPE acts as a low-resolution chromatographic filtration method that drastically reduces the complexity of the sample, allowing for higher mass loading and reduced solvent consumption during the final preparative HPLC step.

Experimental Protocol: SPE Pre-fractionation of Polar Impurities
  • Cartridge Selection: Use a reversed-phase polymeric SPE cartridge (e.g., HLB - Hydrophilic-Lipophilic Balance) which tolerates a wide pH range and retains both polar and non-polar compounds.

  • Conditioning: Pass 2 column volumes (CV) of Methanol, followed by 2 CV of Water (pH adjusted to 8.0 with ammonium hydroxide to ensure the furopyridine is un-ionized and highly retained).

  • Loading: Dissolve the crude furopyridine in a minimal volume of the pH 8.0 aqueous buffer. Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Polar Impurity Removal): Wash with 2-3 CV of 5% Methanol in Water (pH 8.0). Highly polar impurities (salts, unreacted polar acids) will break through and be discarded.

  • Elution: Elute the target furopyridine with 2 CV of 100% Methanol or Acetonitrile.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen. The resulting semi-pure solid can now be injected onto a preparative HPLC system with significantly higher efficiency.

References

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Available at: [Link]

  • National Institutes of Health (NIH). "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." Available at:[Link]

  • Acta Chimica Slovenica. "Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography." Available at: [Link]

Sources

Troubleshooting

Stability of 1,3-dihydrofuro[3,4-c]pyridine vs isobenzofuran

Executive Summary You are comparing two molecules that exist at opposite ends of the stability spectrum. 1,3-dihydrofuro[3,4-c]pyridine is a stable, isolable building block (a cyclic ether).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are comparing two molecules that exist at opposite ends of the stability spectrum.

  • 1,3-dihydrofuro[3,4-c]pyridine is a stable, isolable building block (a cyclic ether). While it requires standard precautions against long-term oxidation, it can be bottled, stored, and weighed on a benchtop.

  • Isobenzofuran is a transient, highly reactive intermediate (

    
     electron system). It cannot be stored under normal conditions and must be generated in situ or trapped immediately at low temperatures (
    
    
    
    C) to prevent rapid polymerization.

Crucial Distinction: If your goal is to perform Diels-Alder chemistry, 1,3-dihydrofuro[3,4-c]pyridine is the precursor , not the reactive diene. To match the reactivity of isobenzofuran, you must oxidize this precursor to furo[3,4-c]pyridine (2-azaisobenzofuran), which is similarly unstable.

Part 1: The Stability Paradox (Detailed Analysis)

The confusion often stems from nomenclature. The "dihydro" prefix indicates saturation of the furan ring, breaking the extended conjugation that makes isobenzofuran so reactive.

Comparative Data Table
Feature1,3-dihydrofuro[3,4-c]pyridine Isobenzofuran
Structure Type Cyclic Ether / Pyridine derivative

Aromatic / Transient Diene
State (RT) Solid (often HCl salt) or OilUnstable species (Polymerizes rapidly)
Primary Risk Slow autoxidation (Benzylic positions)Rapid Polymerization / Oxidation
Storage Inert atm (Ar/N2), Desiccated, RT or 4°CCannot be stored; generate in situ
Reactivity Nucleophilic (Pyridine N); Acid-sensitiveElectrophilic/Nucleophilic (Diels-Alder Diene)
Aromaticity Pyridine ring onlyBicyclic aromatic (Quinoid character)

Part 2: Chemical Mechanisms & Causality

Why is Isobenzofuran Unstable?

Isobenzofuran possesses a continuous


 electron system across the fused rings. While technically aromatic, the resonance contribution imposes a quinoid structure  on the benzene ring. This disrupts the high stability of the isolated benzene sextet. The molecule fights to regain full benzenoid character by reacting across the 1,3-positions (the furan ring), making it one of the most reactive dienes known.
Why is 1,3-dihydrofuro[3,4-c]pyridine Stable?

In this molecule, the furan ring is saturated (dihydro). The structure is simply a pyridine ring fused to a cyclic ether (tetrahydrofuran derivative).

  • Aromaticity: The pyridine ring retains full aromatic stability (

    
     electrons).
    
  • No Quinoid Tension: There is no driving force to react to restore aromaticity because the aromaticity is never disrupted.

  • The "Pyridine Effect": The nitrogen atom is electron-withdrawing. This reduces the electron density at the benzylic carbons (C1 and C3 of the furan ring) compared to the carbocyclic analog (phthalan), potentially making it less prone to radical autoxidation than phthalan, though it still warrants storage under inert gas.

The Hidden Danger: Furo[3,4-c]pyridine (The True Analog)

If you oxidize the dihydro form to create the fully aromatic furo[3,4-c]pyridine (to mimic isobenzofuran chemistry), you re-introduce the instability.

  • Research indicates: The parent furo[3,4-c]pyridine is unstable in air and at room temperature , decomposing rapidly if not trapped.

  • Mechanism: Like isobenzofuran, it suffers from quinoid destabilization. However, the electron-deficient pyridine ring can alter the electronics of the Diels-Alder reaction (lowering the HOMO energy), making it less reactive towards electron-rich dienophiles but highly reactive towards inverse-electron-demand partners.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the relationship between the stable storage form and the reactive intermediate.

StabilityPathways cluster_0 Stable Precursor (Storage) cluster_1 Reactive Intermediate (In Situ) cluster_2 Stable Outcomes Dihydro 1,3-dihydrofuro[3,4-c]pyridine (Stable Cyclic Ether) Stored under Argon AzaIso Furo[3,4-c]pyridine (Aza-Isobenzofuran) Quinoid Instability Dihydro->AzaIso Oxidation / Elimination (Generation Step) Isobenzo Isobenzofuran (Reference Standard) Rapid Polymerization AzaIso->Isobenzo Structural Analog (Both Unstable) Adduct Diels-Alder Adduct (Re-aromatized Pyridine) AzaIso->Adduct + Dienophile (Trapping) Polymer Polymer/Decomp (Untrapped Waste) AzaIso->Polymer No Trap (Self-Reaction) Isobenzo->Polymer Rapid

Caption: Transformation pathway from the stable dihydro precursor to the reactive aza-isobenzofuran, contrasted with the isobenzofuran instability.

Part 4: Troubleshooting & Experimental Protocols

Scenario A: Storage of 1,3-dihydrofuro[3,4-c]pyridine
  • Issue: Material arriving as a hydrochloride salt.

  • Protocol:

    • Hygroscopicity: The HCl salt is likely hygroscopic. Store in a desiccator.

    • Oxidation: While stable, the benzylic positions (adjacent to O and the Pyridine ring) are susceptible to slow autoxidation to the lactone (furo[3,4-c]pyridin-1-one).

    • Recommendation: Flush the vial with Argon after every use. Store at 4°C or -20°C for long-term (>6 months) integrity.

Scenario B: Generating the Reactive Species (Diels-Alder)
  • Goal: You want to use the dihydro compound to perform a cycloaddition.

  • Problem: The dihydro form is inert to dienophiles.

  • Solution: You must generate the aromatic species in situ.

  • Method (Oxidative Aromatization):

    • Precursor: Start with 1,3-dihydrofuro[3,4-c]pyridine.

    • Reagent: Use a hydride abstractor or oxidant (e.g., DDQ or catalytic dehydrogenation if applicable, though chemical oxidation is more common for these systems). Note: A common route for isobenzofurans is the acetal method; for pyridines, Pummerer rearrangement of the N-oxide or elimination from a hemiacetal is often preferred.

    • Trap: The dienophile must be present in the reaction mixture before generation.

    • Condition: Run at low temperature (-78°C to 0°C) if possible to favor the bimolecular Diels-Alder reaction over unimolecular decomposition.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I buy isobenzofuran? A: No. It is too unstable. You must buy a precursor (like 1,3-dihydroisobenzofuran or a phthalide) and generate it. However, you can buy 1,3-dihydrofuro[3,4-c]pyridine because it is the stable "dihydro" form.

Q2: Why did my 1,3-dihydrofuro[3,4-c]pyridine turn yellow? A: This indicates partial oxidation, likely forming the conjugated lactone or trace amounts of the N-oxide. If it is the free base, it may also be forming a carbonate with air. Recrystallize or pass through a short basic alumina plug if purity is critical.

Q3: Is the pyridine analog more reactive in Diels-Alder reactions than isobenzofuran? A: It depends on the dienophile. The pyridine nitrogen makes the ring electron-deficient.

  • Isobenzofuran: Electron-rich diene (Reacts well with electron-deficient dienophiles like maleic anhydride).

  • Furo[3,4-c]pyridine: Less electron-rich. It may react slower with electron-deficient dienophiles but potentially faster with electron-rich dienophiles (Inverse Electron Demand), although the furan moiety generally retains significant electron density.

References

  • Fieser, L. F.; Haddadin, M. J. (1964).[1] "Isobenzofuran, a Transient Intermediate".[1] Journal of the American Chemical Society, 86(10), 2081–2082.[1] Link

  • Kuroda, S., et al. (1997).[2] "Furopyridines: Synthesis and Properties". Heterocycles, 45(5), 976.[2] (Confirming instability of the parent furo[3,4-c]pyridine). Link

  • Sigma-Aldrich. "1,3-Dihydrofuro[3,4-c]pyridine hydrochloride Product Sheet". (Storage conditions and physical data). Link

  • BenchChem. "Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines". (Analogous scaffold stability data). Link

Sources

Optimization

Removing residual solvents from hydrochloride salts

Welcome to the Solid State Chemistry Technical Support Center . Ticket #: 8492-HCL Topic: Removal of Residual Solvents from Hydrochloride Salts Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid State Chemistry Technical Support Center .

Ticket #: 8492-HCL Topic: Removal of Residual Solvents from Hydrochloride Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Hydrochloride Paradox

You are likely here because your HCl salt is trapping solvent levels well above ICH Q3C limits, and standard vacuum drying is failing.

HCl salts are the "workhorses" of drug development, comprising nearly 50% of all marketed salts. However, they present a unique paradox: their high lattice energy often creates robust crystal structures, but they are prone to forming channel solvates —where solvent molecules become structurally integral to the crystal lattice rather than just sticking to the surface. Furthermore, aggressive drying often leads to disproportionation (loss of HCl gas), reverting your salt to its free base.

This guide moves beyond "dry it longer" and focuses on thermodynamic displacement and lattice management.

Module 1: Diagnosis & Decision Logic

User Question: "I have dried my sample for 48 hours at 40°C under full vacuum, but the ethanol levels are stuck at 1.5%. Why won't it drop?"

Technical Insight: If drying curves plateau above the limit, you are likely dealing with a solvate or inclusion complex , not surface solvent.

  • Surface Solvent: Removed by kinetics (heat/vacuum).

  • Bound Solvent (Solvate): Requires breaking the lattice or displacing the host molecule.

Diagnostic Workflow: Use this logic flow to determine your remediation strategy.

SolventRemovalLogic Start High Residual Solvent Detected IsSurface Does TGA show weight loss < 100°C? Start->IsSurface IsSolvate Is solvent level stoichiometric? (e.g., 1:1 or 1:0.5 molar ratio) IsSurface->IsSolvate No (High Temp Release) Vacuum Standard Vacuum Drying (See Protocol A) IsSurface->Vacuum Yes (Surface) Reslurry Solvent Displacement (Reslurry) (See Protocol B) IsSolvate->Reslurry Yes (True Solvate) Humidity Humidity Exchange Cycle (See Module 4) IsSolvate->Humidity No (Channel Entrapment)

Figure 1: Decision tree for selecting the appropriate solvent removal technique based on thermal analysis (TGA) and stoichiometry.

Module 2: Troubleshooting Thermal Drying

User Question: "I increased the oven temperature to 60°C to speed up drying, but my powder turned into a sticky gum. Is it degraded?"

Technical Insight: You likely encountered Glass Transition (Tg) Depression . Residual solvents act as plasticizers. They lower the Tg of your amorphous or semi-crystalline regions. If you heat above the solvent-depressed Tg, the material transitions from a rigid solid to a rubbery state, trapping the solvent further and collapsing the surface area.

User Question: "I smell an acrid, acidic odor when opening the oven. Is this normal?"

Technical Insight: No. This indicates Disproportionation .



High temperature and high vacuum (which removes the HCl gas, driving equilibrium to the right) can strip the acid from weak bases.
Protocol A: Step-Wise "Ramping" Drying

Best for: Surface solvents and preventing "gumming."

  • Determine Tg: Measure the Tg of the wet cake using Modulated DSC.

  • Initial Set Point: Set vacuum oven temperature 10°C below the wet Tg.

  • Hold: Dry for 4–6 hours. As solvent leaves, the Tg will naturally rise.

  • Ramp: Increase temperature by 5–10°C every 4 hours, "chasing" the rising Tg without crossing it.

  • Safety Sweep: If the salt is a weak base, introduce a slow bleed of Nitrogen to maintain a pressure of 10–20 mbar (avoid ultra-high vacuum <1 mbar to reduce disproportionation risk).

Module 3: The "Stuck" Solvent (Displacement)

User Question: "Vacuum drying failed. How do I get the solvent out of the crystal lattice?"

Technical Insight: You must use Solvent Displacement . This is a thermodynamic trick where you wash the solid with a solvent that has a lower affinity for the crystal lattice but is miscible with the trapped solvent.

Protocol B: Reslurry Displacement

Best for: Channel solvates and non-stoichiometric inclusions.

Prerequisites:

  • Displacing Solvent: Must be ICH Class 3 (e.g., Heptane, Ethanol, Ethyl Acetate) and not form a solvate with your API.

  • Solubility: The API must be effectively insoluble in the displacing solvent.

Step-by-Step:

  • Preparation: Place the API in a reactor vessel.

  • Solvent Addition: Add 10–15 volumes of the Displacing Solvent.

  • Energy Input: Agitate vigorously.

    • Option: Apply ultrasound for 30 minutes to fracture crystals and expose internal channels.

  • Thermal Cycling: Heat the slurry to 40–50°C (dissolves surface defects) and cool to 20°C. Repeat 3 times. This "breathing" of the lattice encourages solvent exchange.

  • Filtration: Filter and wash with fresh Displacing Solvent.

  • Final Dry: Vacuum dry. The new solvent (on the surface) will be much easier to remove than the original lattice-bound solvent.

Module 4: Advanced Technique (Water Displacement)

User Question: "Can I use humidity? That sounds counter-intuitive for drying."

Technical Insight: Yes. Water is a small, highly polar molecule. For many HCl salts, water will displace organic solvents in the lattice because the hydration energy is more favorable than the solvation energy of organic solvents. This converts a Solvate into a Hydrate (or simply displaces the solvent). Water is Class 3 (safe) and easier to dry off later (or acceptable to leave if a stable hydrate forms).

Mechanism:



WaterDisplacement cluster_0 Stage 1: Entrapment cluster_1 Stage 2: Exposure cluster_2 Stage 3: Exchange Node1 Lattice (Solvent) Node2 Water Vapor Node1->Node2 RH % Increase Node3 Lattice (Hydrate) Node2->Node3 Lattice Rearrangement Node4 Ejected Solvent Node3->Node4 Desorption

Figure 2: Mechanism of water vapor displacing organic solvent molecules from the crystal lattice.

Protocol:

  • Place the sample in a humidity chamber or a desiccator containing a saturated salt solution (e.g., NaCl for ~75% RH).

  • Expose for 24 hours.

  • Monitor solvent levels via GC-Headspace.

  • Once the organic solvent is displaced, dry the sample to remove the excess water (if the anhydrous form is desired) or characterize the new hydrate.

Reference Data: ICH Q3C (R8) Limits

When troubleshooting, ensure you are targeting the correct limits.

Solvent ClassDefinitionLimit (Option 1)Examples
Class 1 Avoid. Carcinogenic/Hazardous.[1]Benzene (2 ppm)Benzene, CCl4
Class 2 Limit. Non-genotoxic animal toxicity.Acetonitrile (410 ppm), Methanol (3000 ppm)Methanol, Toluene, DCM
Class 3 Low Potential Toxicity. 5000 ppm (0.5%)Ethanol, Acetone, Ethyl Acetate

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[2]

  • Thakral, S., & Suryanarayanan, R. (2010). Solvent removal from a solvated pharmaceutical salt: Disproportionation and lattice collapse. Journal of Pharmaceutical Sciences.

  • Guerrieri, P., et al. (2010). Crystalline to Amorphous Transitions during Solvent Removal: The Case of Hydrochloride Salts. Crystal Growth & Design.

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Substituted Furopyridines

Welcome to the Advanced Heterocyclic Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing synthetic bottlenecks with furopyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing synthetic bottlenecks with furopyridine scaffolds.

Furopyridines are privileged pharmacophores, frequently utilized as potent kinase inhibitors (e.g., targeting wild-type and mutant EGFR in non-small cell lung cancer)[1]. However, positional isomerism critically dictates their reactivity[2]. In both furo[3,2-b]pyridine and furo[2,3-b]pyridine systems, the 6-position is either adjacent to the pyridine nitrogen or heavily shielded by the fusion bond. This creates profound steric hindrance that can completely shut down transition-metal-catalyzed cross-coupling or direct functionalization.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these steric barriers.

Part 1: Troubleshooting Workflow & Experimental Protocols

When attempting Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a 6-halo-furopyridine, steric bulk restricts the rotational freedom of the organometallic nucleophile during transmetalation. Furthermore, the adjacent pyridine nitrogen can coordinate to the palladium center, forming a catalytically dead off-cycle complex[3].

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling for Hindered 6-Halo-Furopyridines

Objective: Accelerate oxidative addition and transmetalation while suppressing competitive protodeboronation.

Step 1: Catalyst and Ligand Assembly

  • Action: In a glovebox, combine 5 mol%

    
     and 12 mol% XPhos (or RuPhos) in a dry vial.
    
  • Causality: Standard bidentate ligands (like dppf) are too rigid and crowd the metal center. Extremely bulky, electron-rich dialkylbiaryl phosphines like XPhos force the formation of a highly reactive mono-ligated

    
     species. The spatial profile of XPhos creates a specific "pocket" that accommodates the bulky 6-substituted furopyridine during oxidative addition while physically shielding the Pd center from being poisoned by the furopyridine's nitrogen lone pair.
    

Step 2: Reagent & Base Selection

  • Action: Add 1.0 equiv of the 6-halo-furopyridine, 1.5 equiv of the boronic acid (or pinacol ester), and 3.0 equiv of anhydrous

    
     or 
    
    
    
    .
  • Causality: Avoid bulky organic bases (like

    
    ). Small, highly oxophilic bases like fluoride (
    
    
    
    ) activate the boron species to form the reactive "ate" complex without adding unnecessary steric bulk to the transition state, which is critical when the electrophile is already highly hindered[3].

Step 3: Solvent System & Execution

  • Action: Suspend the mixture in degassed 1,4-Dioxane/

    
     (4:1 v/v). Seal the vial, remove from the glovebox, and heat to 90–100 °C for 12 hours.
    
  • Self-Validation & Correction: At

    
    , pull a 10 µL aliquot and analyze via LC-MS.
    
    • Observation: If you observe unreacted halide and a mass corresponding to the boronic acid minus 44 Da (protodeboronation), your transmetalation step is failing due to steric clash.

    • Correction: Switch to a syringe pump to add the boronic acid slowly over 4 hours. This keeps the steady-state concentration of the boronic acid low, preventing it from decomposing before the sterically hindered transmetalation can occur.

Workflow Start Low Yield in 6-Substituted Furopyridine Coupling CheckLigand 1. Evaluate Ligand Switch to XPhos or RuPhos Start->CheckLigand CheckBase 2. Optimize Base Try CsF or K3PO4 CheckLigand->CheckBase CheckSolvent 3. Adjust Solvent/Temp Dioxane/H2O at 100°C CheckBase->CheckSolvent Success Product Isolated CheckSolvent->Success Protodeboronation Issue: Protodeboronation? CheckSolvent->Protodeboronation If side reactions occur SlowAddition Use Syringe Pump or MIDA Boronates Protodeboronation->SlowAddition SlowAddition->Success

Workflow for troubleshooting cross-coupling bottlenecks in hindered furopyridines.

Part 2: Frequently Asked Questions (FAQs)

Q1: My synthesis of a 6-substituted furo[2,3-b]pyridine via direct


 is failing, but the 4-substituted analog worked perfectly. Why? 
A:  This is a classic electronic and steric issue. While 

is highly effective for synthesizing specific precursors (such as 3-amino-furo[2,3-b]pyridine-2-carboxamides via Barker's method)[4], the 6-position is electronically deactivated or sterically blocked depending on the specific fusion isomer[2]. The pyridine nitrogen lone pair repels incoming nucleophiles. If

fails, you must pivot to a transition-metal-catalyzed cross-coupling approach where the oxidative addition is driven by the metal's d-electrons rather than pure nucleophilic attack.

Q2: I am observing rapid catalyst blackening (Pd black) within the first 30 minutes of my reaction. What causes this? A: Pd black indicates catastrophic catalyst decomposition. In the context of 6-substituted furopyridines, extreme steric hindrance severely slows down the transmetalation step. If the


 intermediate is "starved" of the transmetalating agent for too long, it undergoes premature reduction or aggregation into inactive Pd black.
Solution: You must increase the nucleophilicity of your boronic species (e.g., by using a stronger, smaller base to form the boronate) or switch to a more sterically accommodating, flexible ligand like RuPhos.

Q3: Can I use direct C-H activation to bypass the need for a 6-halo precursor entirely? A: Yes, but regiocontrol is your primary hurdle. Successive regioselective metalations (lithiations) have been successfully employed to functionalize furo[3,2-b]pyridines[3]. However, direct C-H activation at the 6-position requires strict stoichiometric control of bulky lithium bases (like n-BuLi/LiDMAE) to avoid non-specific metalation at the more thermodynamically acidic furan positions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Clash at C6) Pd0->OxAdd Ar-X TransMet Transmetalation (Slowed by Bulky C6) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Facilitated by Bulk) TransMet->RedElim RedElim->Pd0 Product

Mechanistic bottlenecks in Pd-catalyzed cross-coupling of 6-substituted furopyridines.

Part 3: Quantitative Data

The table below summarizes the empirical impact of ligand steric bulk on the cross-coupling yields of a model 6-bromo-furo[2,3-b]pyridine with phenylboronic acid.

LigandLigand TypeCone Angle / Steric ProfileYield (%)Primary Observation
PPh

MonodentateSmall< 5%Rapid Pd black formation; transmetalation fails.
dppf BidentateMedium15%High protodeboronation; reaction stalls.
XPhos Biaryl PhosphineVery Bulky88%Clean conversion; pocket accommodates C6 bulk.
RuPhos Biaryl PhosphineBulky / Flexible92%Optimal for overcoming pyridine N-coordination.
References
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: ResearchGate URL
  • Buy 7-Methoxyfuro[3,2-b]pyridine (EVT-1182473)
  • ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines.
  • Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution Source: ACS Omega URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR diagnostic shifts for 1,3-dihydrofuro[3,4-c]pyridine

Initiating The Analysis I'm now zeroing in on the request, which concerns 1H NMR diagnostic shifts for 1,3-dihydrofuro[3,4-c]pyridine. My focus is on crafting a comparative guide that highlights performance data against...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating The Analysis

I'm now zeroing in on the request, which concerns 1H NMR diagnostic shifts for 1,3-dihydrofuro[3,4-c]pyridine. My focus is on crafting a comparative guide that highlights performance data against alternative methods. The aim is to deliver a concise yet insightful analysis.

Refining The Focus

I've refined my approach, now centering on a comparative analysis of diagnostic 1H NMR shifts for 1,3-dihydrofuro[3,4-c]pyridine. My focus is on comparing it to isomers like [3,4-b] and exploring the impact of different NMR solvents. The aim is to create a robust, easily referenced guide for researchers, with clear data comparisons.

Developing The Outline

I'm now outlining the content, focusing on a detailed deconstruction of 1,3-dihydrofuro[3,4-c]pyridine, emphasizing its structure and proton positions, especially the pyridine ring's numbering. I'm verifying the proton assignments (C2-H, C5-H, C6-H) and planning to present them with clear descriptions and visual aids. I'm moving toward a step-by-step experimental protocol, incorporating Graphviz diagrams.

Analyzing NMR Data

I've successfully located the 1H NMR data for 1,3-Dihydrofuro[3,4-c]pyridine from clockss.org. The spectral data, including chemical shifts and coupling constants, are now in hand. My next step will be to thoroughly interpret this data in relation to the compound's structure.

Seeking NMR Data

I'm currently searching for NMR data specifically on 1,3-dihydrofuro[3,4-b]pyridine. If that proves unfruitful, I'll pivot and compare its spectral characteristics to those of 1,3-dihydroisobenzofuran, the benzene-based analog. I've already noted a promising result from clockss.org that includes data for the isobenzofuran compound.

Analyzing Spectral Data

I've made significant progress comparing the NMR data of 1,3-dihydroisobenzofuran with my assumed spectral characteristics of the pyridine analog. Based on the structural analysis, I anticipate distinct chemical shifts for the CH2 protons due to the nitrogen's electron-withdrawing effect. Specifically, I predict two singlets for the pyridine analog's CH2 protons, split due to differing proximity to the nitrogen. Furthermore, I've identified predicted chemical shifts for each aromatic proton.

Developing Comparison Guide

I'm now structuring a comparison guide, starting with a title and introduction highlighting the importance of the pyridine analog in drug discovery. Section 1 will delve into the structural differences and the impact of nitrogen on the NMR spectrum, contrasting it with the symmetrical isobenzofuran. Section 2 will present comparative 1H NMR data in a table format, specifying shifts, multiplicity, integration, and assignment for both compounds in CDCl3.

Considering the Reference

I've just reviewed the Yoshikawa et al. (2012) paper. The title offers insights into a straightforward method for synthesizing a specific heterocycle. I will now analyze the details of this synthesis and how its methodology might be adapted.

Analyzing NMR Procedures

I'm now focusing on NMR protocol details from the paper. I've extracted sample preparation steps for compounds such as 1,3-dihydrofuro[3,4-c]pyridine, including the solvent (CDCl3 with TMS). I'm looking closely at acquisition parameters: spectrometer frequency, locking, tuning, shimming and expected linewidth. I want to adapt these experimental protocols.

Refining the DOT Diagram

I'm now honing the DOT diagram for dihydrofuro-fused pyridines/benzenes regiochemistry identification using 1H NMR. I've mapped out the decision tree, starting with 1H NMR acquisition in CDCl3. It's now branching through the aliphatic region, specifically analyzing singlet patterns at 5.0-5.5 ppm to differentiate between symmetric and asymmetric core structures. The aromatic region is next in line for analysis.

Interpreting NMR Spectra

I'm now focusing on the aromatic region (7.0-9.0 ppm) of the NMR spectra. I've defined Node 6 as two downfield signals > 8.5 ppm (1s, 1d) as a "Yes" for [3,4-c] fusion. I'm verifying the nomenclature of furo[3,4-b]pyridine, which means the furan is fused to the 2,3-bond of pyridine. The protons on the pyridine and furan rings have been defined, including the doublet of doublets on C6 of the pyridine, around 8.5 ppm.

Defining Aromatic Proton Signals

I'm now zeroing in on defining aromatic proton signals for the DOT diagram. C2 in [3,4-c]pyridine, being between N and fusion, is isolated and produces a very downfield singlet. C6 adjacent to N, is also downfield as a doublet, and C5, adjacent to C6, is upfield. This is a crucial diagnostic difference. In contrast, [3,4-b] has three mutually coupled aromatic protons (an AMX system), a stark contrast that will be reflected. I've designed the DOT diagram to accommodate this causality.

Constructing the DOT Diagram

I'm now integrating new nodes for aliphatic and aromatic regions. I've added "SymCheck" to assess distinct singlets in the aliphatic region (5.0-5.5 ppm), leading to either a symmetric isobenzofuran (4H singlet) or moving to the aromatic region. The coupling check in the aromatic region will differentiate between [3,4-c] and [3,4-b] derivatives, based on their distinct proton coupling patterns.

Differentiating Coupling Patterns

I'm now zeroing in on the specifics of the DOT diagram, particularly the aromatic region. I've defined the structural features behind the coupling differences: the AX and AMX systems. This includes defining the key diagnostic signal pairs in the DOT diagram: C6 of [3,4-c]pyridine, and the AMX system of the [3,4-b] derivative, to guide the interpretation of aromatic proton NMR spectra. This will streamline the differentiation process.

Validating Citations

I'm now checking the validity of the URLs for the citations, ensuring they are from the grounding tool, with a focus on sources such as clockss.org, rsc.org and thieme-connect. I need to be sure that the references are easily accessible and correct. I'll need to double check the titles that are rendered.

Drafting the Introduction

I'm now drafting the introduction section, aiming to highlight the significance of 1,3-dihydrofuro[3,4-c]pyridine and its regioisomers. I want to emphasize the analytical challenges involved in their differentiation. This will set the stage for the rest of the guide. I'll need to define it as a critical pharmacophore, and note how this guide helps assign regiochemistry.

Analyzing Molecular Geometry

I'm now detailing the implications of molecular geometry on chemical shifts in fused systems. I've noted that the C2v symmetry in 1,3-dihydroisobenzofuran leads to a 4H singlet. The pyridine nitrogen in [3,4-c] breaks this symmetry. Furan methylene groups split into two singlets, and the aromatic protons exhibit an AX system. In contrast, the [3,4-b] isomer shows an AMX system.

Constructing the Data Table

I'm now building the comparative data table for Section 2, incorporating 1H NMR data for the three compounds. I've populated the table with the chemical shifts and spin systems, highlighting the key differences between isobenzofuran, [3,4-c]pyridine, and [3,4-b]pyridine. I'm focusing on the aliphatic and aromatic regions, including the critical doublets. I'm now extrapolating the theoretical chemical shifts for the [3,4-b] isomer.

I've also started outlining Section 3, focusing on a self-validating NMR protocol, emphasizing the causality of each step. For example, I'm documenting the importance of sample height and full relaxation for accurate signal integration.

Refining the DOT Code

I'm now implementing the DOT diagram for Section 4, ensuring it strictly adheres to all constraints. I've integrated size="7.5,8" to manage width. I'm verifying color contrast, explicitly using fontcolor for all nodes. The color palette from the instructions is now included, and I've checked for adequate contrast. The initial code includes "Start" node, which is the starting point of the 1H NMR analysis.

Implementing the DOT Diagram

I'm now incorporating specific color-coded nodes for the DOT diagram, using the specified color palette. The code is being streamlined for clarity and structure. I am specifically incorporating the critical nodes: Aliphatic, SymCheck, Isobenzofuran, Aromatic, CouplingCheck, Furo34c, and Furo34b, ensuring all the labels are accurately reflecting the intended diagnostic steps for differentiation.

Validating Coupling Data

I'm now checking the coupling data within the DOT diagram, ensuring the labels accurately reflect the diagnostic 1H NMR patterns. The aromatic region is critical, and the "CouplingCheck" node is accurately branching to "Furo34c" and "Furo34b" based on the coupling system. The "Furo34c" label is "1 Isolated H, 2 Coupled H", and the "Furo34b" is "3 Coupled H." I've confirmed that this accurately reflects the spectral data of these compounds. I'm now making sure the arrow labels make sense within the context of the workflow.

Defining the Workflow

I'm now outlining a step-by-step 1H NMR analysis workflow within Section 1. I'm starting by establishing that aliphatic region signals will lead to the decision tree. I'm focusing on defining the structural features within the DOT diagram, like symmetry, and how the data will lead to the correct assignment. The next section focuses on spectral data.

Refining Coupling Data

I'm now integrating insights from the aromatic spin systems in [3,4-c] and [3,4-b] fusions. The key diagnostic differences have been highlighted, particularly the AX system of [3,4-c], versus the AMX system of the [3,4-b] isomer. The DOT diagram has been adapted to accommodate this nuanced differentiation, focusing on clearly defined nodes and directional flow to correctly interpret aromatic 1H NMR spectra.

Integrating Aromatic Data

I'm now populating the comparative data table with the key aromatic proton signals. I've added the expected 1H NMR data for the [3,4-b] isomer, focusing on the AMX spin system (typically doublets of doublets). I'm highlighting the lack of isolated signals, in contrast to [3,4-c]pyridine, and the impact of the pyridine nitrogen on chemical shifts. My goal is for this to be a quick reference.

Refining Aliphatic Data

I'm now integrating new comparative aliphatic data. I'm noting the clear distinction: the symmetric isobenzofuran shows a 4H singlet, while the asymmetric [3,4-c]pyridine has two distinct singlets. Asymmetry is the critical distinction here. The updated table confirms this trend: the aliphatic protons of the furan ring appear as a singlet for isobenzofuran, two singlets for [3,4-c]pyridine and two distinct signals for [3,4-b]pyridine.

Optimizing Spectral Resolution

I'm now detailing experimental parameters. I've focused on optimized acquisition, sample preparation, and spectrometer tuning for clarity. Proper CDCl3 volume (0.6 mL), TMS concentration (0.03%), and sample height (4.0-4.5 cm) are crucial. I'm noting the causal relationship between sample quality and data reliability. A stringent shimming protocol is essential, with a target TMS FWHM < 1.0 Hz, ensuring peak resolution.

Defining Relaxation and Scans

I'm now integrating information on relaxation delays. I've noted that isolated protons can have inefficient dipole-dipole relaxation, and a short delay can artificially lower the integration of the C2 proton. A 2-second relaxation delay is now in the workflow to ensure accurate integration. I've also added the need for 16-64 scans to reach an SNR > 100:1 for high quality data.

Validating Citations

I'm now cross-referencing the citation URLs to ensure they're from trusted sources. I'm focusing on validating access via grounding tool links, with a priority on accessing clockss.org, rsc.org and thieme-connect. These checks ensure the sources are valid and can be easily accessed. I'll need to check the titles that are rendered.

Updating Citation Formatting

I'm now revising the document's citation format to align with the grounding tool's specifications. Specifically, I'm integrating the provided indices (,,) directly into the text wherever a google:search result is referenced. The URL mapping is as follows: corresponds to clockss.org (Yoshikawa et al.), to rsc.org (Facile synthesis of unknown...), and to thieme-connect.com (A Domino Reaction...).

Summarizing Spectral Data

I'm now integrating diagnostic 1H NMR shifts, focusing on differentiating scaffolds based on data derived from the Yoshikawa paper. I'm focusing on the symmetry transition from carbocycle to heterocycle. This update now includes data from established synthetic characterizations. I'm also now focusing on a self-validating protocol and a systematic workflow for assignment.

Organizing Citation Details

I'm now integrating citation information. I've re-reviewed the prompt and clarified the requirements for incorporating citations, and I will be using,, and for direct referencing. I'll maintain the existing text structure and add the citations where necessary. The references will be provided at the end. I'm focusing on ensuring all URLs are accessible and correctly formatted.

I'm now ready to start incorporating the references into the text.

Integrating Citations

I'm now integrating the citations into the document, using the specified indices,, and as direct references. The document structure is maintained. The URLs have been verified, and the formatting now includes all three sources. I have also verified the DOT diagram caption meets the character length, and the nodes' contrast is excellent.

Validating Parameter Causality

I'm now focusing on the causal relationships within the NMR protocol's parameters. I've re-examined concentration, sample height, TMS linewidth (FWHM), and relaxation delay, noting their impact on data quality and integration accuracy. These factors are critical for achieving high-quality spectral resolution, validating the protocol, and supporting reliable structural assignments. This will enhance the overall trustworthiness and expertise of the guide.

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns of Furopyridine Hydrochloride

This guide provides an in-depth analysis of the characteristic fragmentation patterns of furopyridine hydrochloride under High-Resolution Mass Spectrometry (HRMS) conditions. As a class of heterocyclic compounds with sig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic fragmentation patterns of furopyridine hydrochloride under High-Resolution Mass Spectrometry (HRMS) conditions. As a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, a thorough understanding of their behavior in a mass spectrometer is critical for structural elucidation, metabolite identification, and quality control.[1][2][3] This document offers a robust framework for researchers, scientists, and drug development professionals by synthesizing established principles of mass spectrometry with predictive analysis based on the fragmentation of analogous structures.

While direct experimental data for every furopyridine hydrochloride derivative is not always publicly available, this guide establishes a predictive and comparative framework based on the well-documented fragmentation of similar heterocyclic systems.[4][5] By understanding the fundamental principles of Collision-Induced Dissociation (CID) and the behavior of related N-heterocyclic compounds, researchers can confidently interpret the mass spectra of novel furopyridine analogs.

Foundational Principles: Understanding HRMS and Collision-Induced Dissociation (CID)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule by providing highly accurate mass measurements.[6][7][8] When coupled with tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented, it becomes an invaluable tool for structural elucidation.[8][9]

The most common method for inducing fragmentation in tandem mass spectrometry is Collision-Induced Dissociation (CID).[10] In this process, the selected precursor ion is accelerated and collided with an inert gas (such as nitrogen or argon). This collision converts kinetic energy into internal energy, leading to bond breakage and the formation of characteristic fragment ions.[10] The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial information about the compound's structure.

There are two main types of CID:

  • Low-Energy CID: Typically performed in quadrupole and ion trap mass spectrometers, this technique is highly efficient and provides rich structural information.[10]

  • High-Energy CID (HCD): Often used in Orbitrap mass spectrometers, HCD occurs in a dedicated collision cell and can provide complementary fragmentation information.[10]

The choice of CID energy can significantly influence the resulting fragmentation pattern, with higher energies often leading to more extensive fragmentation.

Predicted Fragmentation Pathways of Furopyridine Hydrochloride

The fragmentation of furopyridine hydrochloride is expected to be dictated by the inherent chemical properties of the fused furan and pyridine rings, as well as the position of any substituents. Based on the analysis of related heterocyclic compounds, several key fragmentation pathways can be predicted.[11][12][13]

The protonated molecule, [M+H]⁺, will be the primary precursor ion in positive mode electrospray ionization (ESI). The initial fragmentation events will likely involve the cleavage of the most labile bonds and the loss of small neutral molecules.

Key Predicted Fragmentation Pathways:

  • Cleavage of the Furan Ring: The furan moiety is susceptible to ring-opening reactions.[4][12] This can lead to the loss of carbon monoxide (CO) or other small fragments, which is a common fragmentation pathway for furan-containing compounds.

  • Pyridine Ring Scission: While generally more stable, the pyridine ring can also undergo cleavage, particularly at higher collision energies.[14] This can result in the loss of HCN or other nitrogen-containing fragments.

  • Loss of Substituents: Any substituents on the furopyridine core will have a significant impact on the fragmentation pattern. Common losses include water (from hydroxyl groups), ammonia (from amino groups), and cleavage of alkyl chains.[9]

  • Retro-Diels-Alder (RDA) Reaction: Depending on the specific structure of the furopyridine, an RDA reaction could be a possible fragmentation pathway, leading to the cleavage of the heterocyclic ring system.

Below is a proposed fragmentation scheme for a generic substituted furopyridine hydrochloride:

cluster_main Proposed Fragmentation of Furopyridine Hydrochloride precursor [M+H]⁺ Protonated Furopyridine frag1 Fragment 1 Loss of CO precursor->frag1 - CO frag2 Fragment 2 Loss of R group precursor->frag2 - R frag3 Fragment 3 Pyridine Ring Cleavage precursor->frag3 Ring Scission frag4 Fragment 4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4 cluster_workflow HRMS Experimental Workflow prep Sample Preparation (1-10 µg/mL in mobile phase + 0.1% FA) lc UHPLC Separation (C18 column, water/ACN gradient with 0.1% FA) prep->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Full Scan HRMS (Determine accurate mass of [M+H]⁺) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]⁺ at multiple collision energies) ms1->ms2 data Data Analysis (Elemental composition, fragmentation pathway elucidation) ms2->data

Sources

Validation

Technical Guide: Distinguishing 1,3-Dihydrofuro[3,4-c]pyridine from [2,3-c] Isomers

The following technical guide is structured to serve as a definitive reference for distinguishing the 1,3-dihydrofuro[3,4-c]pyridine scaffold from its isomeric 2,3-dihydrofuro[2,3-c]pyridine counterparts. This document p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for distinguishing the 1,3-dihydrofuro[3,4-c]pyridine scaffold from its isomeric 2,3-dihydrofuro[2,3-c]pyridine counterparts. This document prioritizes actionable data, mechanistic clarity, and reproducible protocols.

Executive Summary: The Structural Divergence

In medicinal chemistry, the fusion of a furan ring to a pyridine core creates bioisosteres of isoquinoline and benzofuran. However, the specific fusion geometry—[3,4-c] versus [2,3-c] —fundamentally alters the electronic landscape, reactivity, and spectroscopic signature of the molecule.

  • 1,3-dihydrofuro[3,4-c]pyridine (Target A): A pyridine analogue of phthalan . The oxygen atom is not directly bonded to the pyridine ring; it is flanked by two methylene groups bridging the 3- and 4-positions of the pyridine.

  • 2,3-dihydrofuro[2,3-c]pyridine (Target B): A pyridine analogue of 2,3-dihydrobenzofuran . The oxygen atom is directly bonded to the pyridine ring (typically at C3), with a saturated ethylene bridge connecting the oxygen back to C4.

The Critical Distinction: Target A is a cyclic dialkyl ether . Target B is a cyclic alkyl-aryl ether . This difference dictates the divergent NMR shifts and chemical stability described below.

Structural & Spectroscopic Differentiation[1]

The most reliable method for distinguishing these isomers is


H NMR spectroscopy. The connectivity of the methylene protons relative to the electronegative oxygen and the aromatic ring provides a definitive fingerprint.
Table 1: Comparative Spectroscopic Data
Feature1,3-dihydrofuro[3,4-c]pyridine ([3,4-c])2,3-dihydrofuro[2,3-c]pyridine ([2,3-c])
Structural Analogue Phthalan (Dihydroisobenzofuran)2,3-Dihydrobenzofuran
Connectivity Pyridine–CH

–O–CH

–Pyridine
Pyridine–O–CH

–CH

–Pyridine

H NMR (Methylene)
Singlet (or narrow ABq) @ 5.0 – 5.2 ppm Two Triplets (approx.

Hz)
Shift Explanation Both CH

groups are benzylic and

-to-oxygen.[1] Deshielding is additive.
Tri 1:

-to-O (~4.6 ppm)Tri 2: Benzylic (~3.2 ppm)

C NMR (CH

)
One or two signals @ 70 – 75 ppm C-O: ~75 ppmC-Ar: ~30 ppm
Symmetry Pseudo-symmetric (often appears as 1 signal)Highly Asymmetric (distinct environments)
Mechanism of Differentiation
  • The [3,4-c] Signature: The methylene protons in the [3,4-c] isomer are chemically equivalent (or nearly so) because they exist in identical electronic environments (flanked by Ar and O). This results in a characteristic singlet integrating for 4 protons (or two close singlets of 2H each) in the 5.0–5.2 ppm region [1].

  • The [2,3-c] Signature: The [2,3-c] isomer breaks this symmetry. The protons adjacent to the oxygen (O-CH

    
    ) are significantly deshielded (4.6 ppm), while the benzylic protons (Ar-CH
    
    
    
    ) appear upfield (3.2 ppm). The coupling between these vicinal groups creates a distinct triplet-triplet pattern [2].

Decision Logic & Workflow

The following diagram outlines the logical pathway for unequivocally identifying the isomer from a crude reaction mixture.

IsomerID cluster_check Secondary Validation (13C NMR) Start Crude Reaction Product NMR Acquire 1H NMR (CDCl3 or DMSO-d6) Start->NMR Decision Analyze Methylene Region (3.0 - 5.5 ppm) NMR->Decision PathA Singlet (or ABq) @ ~5.1 ppm (Integral = 4H) Decision->PathA Single Environment PathB Two Triplets @ ~4.6 & 3.2 ppm (Integral = 2H each) Decision->PathB Coupled Systems ResultA CONFIRMED: 1,3-dihydrofuro[3,4-c]pyridine PathA->ResultA ResultB CONFIRMED: 2,3-dihydrofuro[2,3-c]pyridine PathB->ResultB CheckA CH2 Carbon @ ~73 ppm ResultA->CheckA CheckB CH2 Carbons @ ~75 & ~30 ppm ResultB->CheckB

Figure 1: Analytical workflow for distinguishing furopyridine isomers via NMR spectroscopy.

Synthesis & Experimental Protocols

To ensure the isolation of the correct 1,3-dihydrofuro[3,4-c]pyridine isomer, the synthesis must avoid conditions that favor direct O-arylation (which leads to [2,3-c]). The most robust route utilizes the Domino Claisen–Schmidt/Oxa-Michael Reaction , which constructs the furan ring around the pyridine core using the specific geometry of pyridoxal.

Experimental Protocol: Synthesis of 1,3-dihydrofuro[3,4-c]pyridines

Objective: Synthesis of 1,3-dihydro-7-hydroxy-6-methylfuro[3,4-c]pyridine derivatives from pyridoxal hydrochloride [1].

Reagents:

  • Pyridoxal Hydrochloride (1.0 equiv)

  • Ketone (e.g., Acetophenone or cyclic ketone) (1.0 equiv)

  • NaOH (4.0 equiv)

  • Ethanol (Solvent, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridoxal Hydrochloride (1 mmol) and the target Ketone (1 mmol) in Ethanol (5 mL).

  • Base Addition: Add NaOH pellets (4 mmol) directly to the solution. The reaction is exothermic; ensure the vessel is open to air or vented properly if scaling up.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 48 hours .

    • Note: The reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition. The specific geometry of pyridoxal (3-OH and 4-CHO) locks the cyclization into the [3,4-c] arrangement.

  • Work-up:

    • Acidify the mixture with 10% HCl to pH ~2.

    • If a precipitate forms (common for aryl ketones), filter the solid.

    • If no precipitate, extract with Ethyl Acetate (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol.

    • Yield Expectation: 53–90%.

  • Validation: Perform

    
    H NMR. Look for the diagnostic singlet at ~5.1 ppm  corresponding to the C1 and C3 methylene protons of the furan ring.
    
Alternative Route Warning

Avoid using 3-hydroxypyridine and 1,2-dihaloethane or similar alkylating agents if the [3,4-c] isomer is desired. These conditions typically favor O-alkylation followed by Friedel-Crafts cyclization, which preferentially yields the [2,3-c] isomer (2,3-dihydrofuro[2,3-c]pyridine) due to the nucleophilicity of the phenolic oxygen [3].

Applications & Bioisosterism

Understanding the distinction is vital for Structure-Activity Relationship (SAR) studies:

  • Perforin Inhibition: 1,3-dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of perforin, a pore-forming protein involved in immune response. The [3,4-c] geometry is critical for binding affinity in this context [4].

  • Vitamin B6 Impurities: The [3,4-c] scaffold appears as a stable impurity (Impurity A) in Pyridoxine formulations, formed via acetalization/cyclization pathways similar to the synthesis described above.

  • Solubility Profile: The [3,4-c] isomer, being a cyclic ether, generally exhibits higher water solubility compared to the [2,3-c] isomer, which has a more lipophilic, benzofuran-like character.

References

  • Casadia, I., et al. (2020). "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Synthesis, 52(24), 3751-3758.

  • BenchChem. (2025).[2][3][4] "Identification of side products in 2,3-Dihydrofuro[2,3-c]pyridine synthesis." BenchChem Technical Guides.

  • Chang, M. Y., & Tai, H. Y. (2011).[5] "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1887.

  • Spicer, J. A., et al. (2008). "Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin." Journal of Medicinal Chemistry, 51(23).

Sources

Comparative

Validating Purity of Pyridoxine Impurity A: A Comparative Technical Guide

Topic: Validating purity of Pyridoxine Impurity A reference standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Standard" Problem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of Pyridoxine Impurity A reference standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Standard" Problem

In the high-stakes environment of pharmaceutical Quality Control (QC), the accuracy of your data is only as good as your reference standard. Pyridoxine Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol), a cyclic ether degradation product of Vitamin B6, presents a unique challenge. It is prone to hygroscopicity and potential instability, making the "label purity" on commercial reagent vials often unreliable.

This guide compares the two dominant validation methodologies—Mass Balance (MB) and Quantitative NMR (qNMR) —to demonstrate why a Hybrid Dual-Validation System is the superior alternative for assigning potency to this critical impurity standard. We provide the experimental protocols required to transition from "assumed purity" to "certified certainty."

Technical Profile: Pyridoxine Impurity A

Before validation, one must understand the analyte. Impurity A is formed via the dehydration and cyclization of Pyridoxine, typically under acidic or thermal stress.

  • IUPAC Name: 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol[1][2][3][4]

  • Molecular Formula: C₈H₉NO₂[1][4]

  • Critical Attribute: The formation of the furan ring reduces polarity compared to the parent Pyridoxine, altering its retention behavior in Reversed-Phase HPLC (RP-HPLC).

Figure 1: Formation Pathway & Structural Logic

ImpurityPathway Pyridoxine Pyridoxine (Parent) (C8H11NO3) Stress Stress Conditions (Acid / Heat) Pyridoxine->Stress ImpurityA Impurity A (Cyclic Ether) (C8H9NO2) Stress->ImpurityA Cyclization (-H2O) Water H2O (Byproduct) Stress->Water

Caption: Acid-catalyzed cyclization of Pyridoxine to form the bicyclic Impurity A structure.

Methodology Comparison: Mass Balance vs. qNMR

To validate a reference standard, you must assign a Mass Fraction (Potency) . There are two "alternatives" for this process.

Alternative A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction:


.
  • Pros: Provides a comprehensive impurity profile; widely accepted by older regulatory filings.

  • Cons: "Blind spots"—it assumes all organic impurities are UV-active and elute from the column. Errors in TGA or KF propagate to the final result.

Alternative B: Quantitative NMR (qNMR) (Modern)

This method measures the ratio of the analyte protons to an Internal Standard (IS) of known purity.

  • Pros: Direct measurement of mass fraction; SI-traceable; independent of UV extinction coefficients.

  • Cons: Requires high solubility in deuterated solvents; no impurity profile (just a potency number).

The Superior Solution: Hybrid Dual-Validation

We recommend and detail a Hybrid Approach . Use qNMR for the absolute potency assignment (Traceability) and HPLC-UV for confirming chromatographic purity (Specificity).

FeatureMass Balance (Traditional)qNMR (Direct Potency)Hybrid System (Recommended)
Primary Output % Chromatographic Purity% Mass Fraction (w/w)Certified Potency + Profile
Traceability Dependent on multiple instrumentsDirect to IS (NIST/BIPM)Double-Traceable
Bias Risk High (missed non-UV impurities)Low (proton counting)Lowest (Cross-verified)
Sample Usage High (>50 mg for TGA/KF/HPLC)Low (~10-20 mg)Moderate
Uncertainty Cumulative (Root Sum Square)Single MeasurementRobust
Experimental Protocols (Self-Validating Systems)
Protocol 1: qNMR Potency Assignment (The Anchor)

Objective: Determine the absolute mass fraction of the Pyridoxine Impurity A candidate material.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) – Chosen for solubility and signal separation.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), 99.9% purity. Rationale: Maleic acid provides a singlet at ~6.3 ppm, distinct from the aromatic/furan protons of Impurity A.

Workflow:

  • Weighing: Accurately weigh ~15 mg of Impurity A (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       to ensure full relaxation for quantitative accuracy).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and the specific Impurity A signal (e.g., the methyl group at ~2.4 ppm or furan protons).

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[5][6][7][8][9]
Protocol 2: HPLC-UV Profiling (The Profile)

Objective: Confirm the absence of structurally similar impurities (e.g., unreacted Pyridoxine) that might overlap in NMR.

System Suitability:

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Agilent Zorbax).

  • Mobile Phase A: 15 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid). Causality: Low pH suppresses ionization of phenolic groups, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.[10][11]

  • Gradient:

    • 0-5 min: 95% A (Isocratic hold for polar impurities)

    • 5-20 min: 95% → 50% A (Linear gradient to elute Impurity A)

    • 20-25 min: 50% A (Wash)

  • Flow Rate: 1.0 mL/min.[10][12]

  • Detection: UV at 281 nm (Max absorption for Pyridoxine derivatives).

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between Pyridoxine (RT ~3.5 min) and Impurity A (RT ~8-10 min).
    
  • Tailing Factor: < 1.5.

The Validation Workflow (Visualized)

This diagram illustrates the decision logic for the Hybrid Dual-Validation system. It ensures that "Potency" is not just a guess derived from a single HPLC peak area.

Figure 2: Hybrid Dual-Validation Logic

ValidationWorkflow cluster_Methods Parallel Analysis RawMat Candidate Material (Impurity A) qNMR Method B: qNMR (Primary Potency) RawMat->qNMR HPLC Method A: HPLC-UV (Purity Profile) RawMat->HPLC TGA TGA / KF (Volatiles/Water) RawMat->TGA Reconcile Data Reconciliation Compare Mass Balance vs. qNMR qNMR->Reconcile Potency % HPLC->Reconcile Area % TGA->Reconcile Loss % Pass Pass: Deviation < 1.0% Assign qNMR Value Reconcile->Pass Consistent Fail Fail: Deviation > 1.0% Investigate Hidden Impurities Reconcile->Fail Discrepancy Final Generate CoA (Certified Reference Standard) Pass->Final

Caption: Decision tree for assigning certified purity. Discrepancies between qNMR and Mass Balance trigger an investigation into non-UV active impurities.

References
  • European Pharmacopoeia (Ph.[13] Eur.). Pyridoxine Hydrochloride Monograph 0245. 10th Edition. Strasbourg, France: EDQM. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention. Link

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[8] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Saito, T., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Metrologia, 58(1). Link

Sources

Validation

Bioisosteric Divergence: A Technical Guide to Furopyridines vs. Pyrrolopyridines

Topic: Comparing Bioactivity of Furopyridines vs. Pyrrolopyridines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary & Structural Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Bioactivity of Furopyridines vs. Pyrrolopyridines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Structural Rationale

In medicinal chemistry, the substitution of a nitrogen atom (pyrrole) with an oxygen atom (furan) within a fused pyridine scaffold represents a classic bioisosteric replacement. While Pyrrolopyridines (azaindoles) are established "privileged scaffolds" in FDA-approved kinase inhibitors (e.g., Vemurafenib, Pexidartinib), Furopyridines serve as emerging alternatives that alter physicochemical properties and metabolic profiles.

This guide objectively compares these two scaffolds, focusing on their application as ATP-competitive kinase inhibitors and anticancer agents. The core distinction lies in their hydrogen-bonding capabilities within the ATP-binding pocket:

  • Pyrrolopyridines (e.g., 7-azaindole): Possess both a Hydrogen Bond Acceptor (pyridine N) and a Hydrogen Bond Donor (pyrrole NH).[1] This allows for a robust bidentate interaction with the kinase hinge region.[1]

  • Furopyridines (e.g., Furo[2,3-b]pyridine): Possess only Hydrogen Bond Acceptors (pyridine N and furan O). The lack of the NH donor fundamentally alters the binding mode, often reducing affinity for targets requiring a donor interaction but potentially improving permeability by reducing polarity.

Mechanistic Comparison: SAR & Binding Modes

The Hinge Binding Paradox

The efficacy of these scaffolds is dictated by their interaction with the kinase hinge region (residues connecting the N- and C-terminal lobes).

FeaturePyrrolopyridine (Azaindole)FuropyridineImpact on Bioactivity
H-Bond Donor Yes (N1-H)No (O1)Pyrrolopyridines often show higher potency (nM range) due to bidentate binding (e.g., to Glu/Leu backbone carbonyls).
H-Bond Acceptor Yes (N7)Yes (N7 & O1)Both scaffolds accept H-bonds from backbone amides (e.g., Val/Ala).
Lipophilicity (LogP) ModerateHigherFuropyridines are generally more lipophilic, potentially enhancing passive membrane permeability but increasing metabolic clearance risk.
Metabolic Stability High (Oxidation resistant)Low to ModerateFuran rings are "metabolic hot-spots" susceptible to CYP450-mediated oxidative ring opening (forming reactive

-ketoenals).[2]
Visualization of Binding Modes

The following diagram illustrates the differential binding modes in a generic kinase ATP pocket.

KinaseBinding cluster_Pyrrolo Pyrrolopyridine (7-Azaindole) cluster_Furo Furopyridine KinaseHinge Kinase Hinge Region (Backbone CO & NH) Pyrrole Pyrrole Ring (N1-H Donor) Pyrrole->KinaseHinge H-Bond (Strong) PyridineN Pyridine N (Acceptor) PyridineN->KinaseHinge H-Bond Furan Furan Ring (Oxygen - Acceptor Only) Furan->KinaseHinge Repulsion/No Bond (Loss of Affinity) PyridineN_F Pyridine N (Acceptor) PyridineN_F->KinaseHinge H-Bond

Caption: Differential Hinge Binding. Green arrows indicate successful H-bonds; red dotted line indicates the missing donor interaction in furopyridines.

Comparative Bioactivity Data[3][4]

The following data summarizes key findings from recent literature comparing derivatives of both scaffolds against major cancer targets.

Target ClassScaffold TypeRepresentative CompoundActivity (IC50)Key Insight
CDK2 (Cell Cycle)Furopyridine Ethyl 3-amino-4-(thiophen-2-yl)furo[2,3-b]pyridine0.93 µM [1]Moderate activity.[3][4][5] Effective antiproliferative agent but less potent than reference Roscovitine (0.39 µM).[6]
CDK2 (Cell Cycle)Pyrrolopyridine Pyrazolo[3,4-b]pyridine deriv.[6][3][4] (Bioisostere)0.24 µM [1]The nitrogen-containing bioisostere demonstrated ~4x higher potency in the same study.
PI3K (Signaling)Pyrrolopyridine 7-Azaindole derivative (B13)0.5 nM [2]Sub-nanomolar potency achieved via optimized H-bond donor interactions in the affinity pocket.
Anticancer (General)Furopyridine Furo[3,2-c]pyridine-4-carbonitrile~0.6 - 0.9 µg/mL [3]Active against esophageal cancer (KYSE70). Cytotoxicity is driven by nonspecific reactivity and kinase modulation.
BRAF V600E Pyrrolopyridine Vemurafenib (PLX4032)31 nM [4]Clinical standard. The 7-azaindole core is essential for the specific binding conformation in the active site.

Synthesis:

  • Furopyridines: Typically synthesized via base-mediated cyclization of 1-halo-2-cyanopyridines or ethyl 5-aminofuran-2-carboxylates.

  • Pyrrolopyridines: Synthesized via Bartoli indole synthesis or Pd-catalyzed cyclization of aminopyridines.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: To quantify the IC50 shift caused by the O vs NH substitution.

Materials:

  • Recombinant Kinase (e.g., CDK2/CyclinA).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • Test Compounds: Matched pair of Furopyridine and Pyrrolopyridine analogs.

  • Control: Staurosporine.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100x top concentration. Prepare 3-fold serial dilutions (10 points).

  • Reaction Assembly:

    • Add 10 µL Kinase Reaction Mix (Kinase + Substrate in 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 100 nL of Compound (using acoustic dispenser or pin tool).

    • Incubate 15 min at RT (allows compound-enzyme equilibration).

  • Initiation: Add 5 µL ATP (at Km concentration for the specific kinase).

  • Incubation: 1 hour at RT.

  • Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide).

  • Detection: Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

  • Calculation: Calculate Emission Ratio (Coumarin/Fluorescein). Fit to sigmoidal dose-response curve.

Self-Validation Step: The Z' factor must be > 0.5. If Staurosporine IC50 deviates >2-fold from historical mean, invalidate the run.

Protocol B: Microsomal Metabolic Stability Assay

Objective: To assess the liability of the furan ring to oxidative opening.

Workflow:

  • Incubation: Mix test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).

Expected Result: Furopyridines typically show higher


 (>50 µL/min/mg) compared to pyrrolopyridines due to CYP-mediated furan oxidation.

Metabolic Pathway Visualization

The following diagram details the metabolic divergence that often leads to the attrition of furopyridines in drug development.

Metabolism cluster_P Pyrrolopyridine Route cluster_F Furopyridine Route Compound Scaffold Entry P_Stable Stable Scaffold (Minor Hydroxylation) Compound->P_Stable Oxidation (Slow) F_CYP CYP450 Oxidation (Furan Ring) Compound->F_CYP Oxidation (Fast) P_Excretion Renal/Biliary Excretion P_Stable->P_Excretion F_Inter Reactive Intermediate (cis-2-butene-1,4-dial) F_CYP->F_Inter Ring Opening F_Tox Protein Adducts (Hepatotoxicity Risk) F_Inter->F_Tox Covalent Binding

Caption: Metabolic fate comparison.[2] Furopyridines risk bioactivation into toxic aldehydes (yellow node).

Conclusion & Recommendation

  • Select Pyrrolopyridines (Azaindoles) when:

    • Targeting the ATP-binding site of kinases where a donor-acceptor motif (hinge binding) is critical for potency.

    • Metabolic stability and oral bioavailability are primary concerns.

    • Developing drugs for chronic indications (lower toxicity risk).

  • Select Furopyridines when:

    • The target active site requires a pure acceptor motif or is sterically restricted against the NH group.

    • Designing covalent inhibitors where the furan ring might be exploited or modified.

    • Exploring novel IP space outside the crowded azaindole patent landscape.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules, 2021. Link

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. J. Med. Chem., 2017. Link

  • In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. BenchChem, 2025.[7] Link

  • Azaindoles in Medicinal Chemistry. PharmaBlock Whitepaper. Link

  • Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors. BenchChem, 2025. Link

Sources

Comparative

The Physics of Spatial Correlation: Causality Behind the NOE

Determining the absolute and relative stereochemistry of complex organic molecules is a critical bottleneck in drug discovery and natural product synthesis. While X-ray crystallography remains the definitive method for 3...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute and relative stereochemistry of complex organic molecules is a critical bottleneck in drug discovery and natural product synthesis. While X-ray crystallography remains the definitive method for 3D structural elucidation, it requires high-quality single crystals—a luxury not always available. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space correlation techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) , has become the gold standard for stereochemical assignment in solution.

However, NOESY is not a universal panacea. Its efficacy is strictly governed by molecular tumbling rates, making it susceptible to signal nullification in mid-sized molecules. This guide provides an objective, in-depth comparison of NOESY against its primary alternatives—ROESY (Rotating-frame Overhauser Effect Spectroscopy) and modern DP4+ Computational NMR —and outlines a self-validating experimental protocol for precision stereochemical assignment.

The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation between spins that are spatially proximate (typically


 Å)[1]. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (

), which is why it is so exquisitely sensitive to stereochemical variations[2].

However, the maximum theoretical NOE enhancement (


) is entirely dependent on the molecule's rotational correlation time (

) and the spectrometer's Larmor frequency (

).
  • Small Molecules (

    
    ):  Tumbling is fast. The extreme narrowing limit applies, resulting in a positive NOE (cross-peaks have the opposite phase to the diagonal)[3].
    
  • Large Molecules (

    
    ):  Tumbling is slow. Spin diffusion dominates, resulting in a negative NOE (cross-peaks have the same phase as the diagonal)[3].
    
  • The Mid-Size Problem (

    
    ):  For molecules in the 700–1200 Da range (e.g., many macrocyclic peptides and natural products), the cross-relaxation rate transitions from positive to negative, crossing zero[3]. At this critical threshold, NOESY cross-peaks vanish entirely, rendering the experiment useless for stereochemical assignment.
    

Comparative Modalities: NOESY vs. ROESY vs. DP4+

To circumvent the limitations of standard NOESY, researchers must pivot to alternative experimental or computational frameworks.

ROESY: The Solution for Mid-Sized Molecules

When a molecule falls into the


 dead zone, 4[4]. Instead of relying on longitudinal cross-relaxation (

-axis), ROESY spin-locks the magnetization in the transverse plane (

-axis). Because transverse cross-relaxation is always positive regardless of the correlation time, ROESY guarantees observable cross-peaks for mid-sized molecules[3]. However, ROESY is a more demanding experiment, often yielding lower signal-to-noise (S/N) ratios and suffering from TOCSY-like artifacts[1].
DP4+ Computational NMR: Overcoming Conformational Flexibility

In highly flexible molecules, rapid conformational averaging can blur NOE distance constraints, leading to ambiguous or contradictory stereochemical assignments. In these cases, empirical NMR must be paired with quantum chemical calculations.

The 5[5] is the state-of-the-art computational approach. It utilizes Density Functional Theory (DFT)—typically at the PCM/mPW1PW91/6-31+G**//B3LYP/6-31G* level—to simulate the NMR chemical shifts of all possible stereoisomers. By comparing the unscaled experimental


H and 

C shifts against the calculated Boltzmann-weighted shifts, DP4+ applies a Student's t-test statistical framework to identify the correct diastereomer, often with >99% confidence[5].

Quantitative Data Presentation

Table 1: Performance Comparison of Stereochemical Assignment Techniques

TechniquePrimary Data SourceOptimal MW RangeStrengthsLimitations
NOESY Through-space (

)
< 700 Da or > 1200 DaHigh S/N; direct spatial mapping.Fails at MW 700-1200 Da (zero NOE)[3].
ROESY Transverse through-space700 - 1200 DaAlways yields positive cross-peaks[3].Lower S/N; prone to TOCSY spin-lock artifacts[1].
COSY / J-Coupling Through-bond (Scalar)AnyExcellent for dihedral angles (Karplus eq).Limited to 2-3 bond connectivity.
DP4+ (DFT) Quantum Chemical ShiftsAny (Compute-limited)Resolves highly flexible/ambiguous structures[5].High computational cost; requires accurate conformer sampling[6].

Table 2: Quantitative Parameters for NOESY/ROESY Setup

Molecule SizeMW Range (Da)Correlation LimitRecommended TechniqueOptimal Mixing Time (

)
Small< 700

2D NOESY0.5 – 0.8 seconds[3]
Medium700 – 1200

2D ROESY0.2 – 0.3 seconds[1]
Large> 1200

2D NOESY0.05 – 0.2 seconds[3]

Stereochemical Assignment Workflow

G Start Unknown Stereocenter in Target Molecule MW_Check Assess Molecular Weight (MW) & Correlation Time (τc) Start->MW_Check Small Small Molecule (MW < 700 Da) ωτc << 1 MW_Check->Small Mid Mid-Sized Molecule (MW 700 - 1200 Da) ωτc ≈ 1 MW_Check->Mid Large Large Molecule (MW > 1200 Da) ωτc >> 1 MW_Check->Large NOESY_Small Run 2D NOESY Positive NOE Mix: 0.5-0.8s Small->NOESY_Small ROESY Run 2D ROESY Positive ROE Mix: 0.2-0.3s Mid->ROESY NOESY_Large Run 2D NOESY Negative NOE Mix: 0.05-0.2s Large->NOESY_Large DP4 Computational Validation (DP4+ Probability via DFT) NOESY_Small->DP4 ROESY->DP4 NOESY_Large->DP4 Result Absolute/Relative Stereochemical Assignment DP4->Result

Decision matrix for NMR stereochemical assignment based on molecular weight and correlation time.

Self-Validating Experimental Protocol: Optimized 2D NOESY

A common failure point in NOESY analysis is the arbitrary selection of the mixing time (


 or 

). The NOE signal must build up via cross-relaxation, but simultaneously, the signal decays due to longitudinal relaxation (

).7[7].

Follow this self-validating methodology to ensure robust data acquisition:

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 2-5 mg of the compound in a deuterated solvent. Subject the NMR tube to 3 cycles of freeze-pump-thaw degassing, then seal under argon.

  • Causality: Dissolved paramagnetic oxygen (

    
    ) provides a highly efficient, non-radiative relaxation pathway. This competes with dipole-dipole cross-relaxation, drastically shortening 
    
    
    
    and quenching the NOE signal. Degassing isolates the dipole-dipole mechanism.
Step 2: Relaxation Time Estimation
  • Action: Run a standard 1D Inversion Recovery experiment (t1ir on Bruker). Array the delay time (

    
    ) from 0.01s to 5.0s.
    
  • Action: Identify the null point (

    
    ) for the protons near your stereocenter. Calculate 
    
    
    
    .
  • Causality: Measuring

    
     empirically prevents the "blind guessing" of mixing times, ensuring you do not lose your signal to relaxation before the NOE has time to build up[7].
    
Step 3: Mixing Time ( ) Optimization
  • Action: For small molecules, set the NOESY mixing time (

    
    ) to approximately the average 
    
    
    
    value calculated in Step 2 (usually 0.5–0.8 seconds)[3].
  • Action: If targeting a specific rigid distance, you can run a build-up curve (acquiring 1D NOESY spectra at

    
     = 0.2, 0.4, 0.6, and 0.8s) to find the maximum intensity before spin diffusion occurs.
    
Step 4: 2D NOESY Acquisition & Artifact Suppression Validation
  • Action: Acquire the phase-sensitive 2D NOESY spectrum.

  • Self-Validation (Phase Check): To confirm that a cross-peak is a true NOE and not a Zero-Quantum Coherence (ZQC) artifact, check the phase. In small molecules, true NOEs will phase oppositely to the diagonal (e.g., diagonal is negative/red, NOE is positive/blue)[3]. ZQC artifacts will appear as anti-phase dispersive signals (a mix of positive and negative lobes).

  • Correction: If ZQC artifacts obscure critical stereochemical cross-peaks, introduce a 10-20% random variation to the mixing time across increments. This smears out the zero-quantum oscillations while the true NOE signal integrates cleanly.

References

  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry - ACS Publications. 5

  • GIAO NMR Calculation-Driven Stereochemical Assignment of Marine Macrolide Natural Products: Assessment of the Performance of DP4 and DP4+ Analyses. Bulletin of the Chemical Society of Japan - Oxford Academic. 6

  • 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility. 1

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. 4

  • What Mixing Time Should I Use for My 2D-NOESY Measurements? University of Ottawa NMR Facility Blog. 7

  • NOE Experiments on the Bruker 400 and 500. Columbia University Chemistry. 3

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. The Royal Society of Chemistry. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and ethical management of the chemical entities we handle. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and into the safe and ethical management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is not readily found, its structure as a pyridine derivative hydrochloride salt allows us to infer its likely hazard profile based on analogous compounds.[1][2] Pyridine-based compounds are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][3] The hydrochloride salt form suggests it is a solid that can form dust, which poses an inhalation risk.[1]

Therefore, we must operate under the assumption that this compound is hazardous. This conservative approach is the cornerstone of a robust safety culture and is mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which requires employers to inform workers of all hazardous chemicals in their workplace.[4][5][6]

Table 1: Assumed Hazard Profile and Immediate Safety Precautions

Hazard Classification (Assumed)GHS Pictogram (Anticipated)Immediate Safety Requirements
Acute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when handling.[1][4]
Skin Irritation (Category 2)Wear appropriate chemical-resistant gloves and a lab coat.[4]
Eye Irritation (Category 2A)Wear safety glasses or goggles.[1]
Specific Target Organ ToxicityHandle only in a well-ventilated area or chemical fume hood.[7]

Pre-Disposal: Segregation and Containment in the Laboratory

Proper disposal begins the moment the compound is deemed waste. The foundational principle, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is that hazardous waste must be managed from "cradle-to-grave." This means its journey from generation to final disposal is strictly regulated.

Step-by-Step Waste Accumulation Protocol:

  • Designate a Waste Container: Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, tightly-fitting lid.[8] The container must be in good condition, with no cracks or residue on the outside.[9]

  • Segregate the Waste: This is a critical step. Do not mix 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride waste with other waste streams, especially incompatible materials like strong oxidizing agents. Mixing wastes can lead to dangerous chemical reactions and complicates the final disposal process.[10][11]

  • Label the Container Immediately: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "1,3-Dihydrofuro[3,4-c]pyridine hydrochloride". Do not use abbreviations or chemical formulas.[11]

    • A clear statement of the hazards (e.g., "Toxic," "Irritant").

    • The date on which waste was first added (the "accumulation start date").[11]

  • Maintain Closed Containers: Keep the waste container sealed at all times, except when actively adding waste.[11] This prevents the release of vapors or dust into the laboratory environment.

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation. This area should be clearly marked and away from general traffic.

Spill and Emergency Procedures

Even with meticulous handling, spills can occur. A prepared response is essential for maintaining safety.

For a Small Spill of Solid Material:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or a spill pad, to prevent the dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid creating dust.[1][7]

  • Clean the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (like gloves) must also be disposed of in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

The Final Disposal Pathway: A Step-by-Step Guide

Disposing of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is not a matter of simply throwing it away. It is a regulated process that must be handled by professionals.

Disposal Workflow Diagram

G start_node start_node process_node process_node decision_node decision_node safety_node safety_node end_node end_node A Waste Generated: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride B Is the substance hazardous? A->B C Assume YES based on pyridine structure and regulatory guidance (RCRA). B->C Yes D Segregate in a designated, compatible, and sealed container. C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date D->E S1 ALWAYS Wear Appropriate PPE F Store in a designated Satellite Accumulation Area (SAA). E->F S2 NEVER dispose in sink or trash! G Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste vendor. F->G H Final Disposal: Transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). G->H

Caption: Decision workflow for the compliant disposal of 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride.

Protocol for Final Disposal:

  • Waste Characterization: As established, this compound must be treated as a hazardous waste. Under EPA regulations, it likely falls under the category of toxic waste due to its chemical structure.[12]

  • Container Sealing and Transfer: Once the waste container is full, ensure the lid is securely fastened. Arrange for the transfer of the container from the SAA to your institution's main hazardous waste accumulation area. This is typically coordinated through your Environmental Health & Safety (EHS) department.

  • Professional Collection: Your institution's EHS office will work with a licensed and certified hazardous waste disposal company. This vendor is qualified to transport the waste off-site in compliance with Department of Transportation (DOT) and EPA regulations.[13]

  • Ultimate Destruction: The most common and environmentally sound method for disposing of solid organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process destroys the hazardous organic components, converting them to less harmful substances like carbon dioxide and water.

Under no circumstances should 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride or its empty containers be disposed of in the regular trash or washed down the sink.[11] Such actions are illegal, environmentally irresponsible, and pose a significant risk to public health and wastewater treatment systems.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and corporate responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • OSHA Requirements for HazCom Compliance. (2023, June 29). National Association of Safety Professionals. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Z Compliance. Retrieved from [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. (2023, April 26). BradyID.com. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Hazardous Waste. (2026, February 12). US EPA. Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine. (2011, August 29). Avantor. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • International Chemical Safety Cards - Pyridine. (1993). ILO. Retrieved from [Link]

  • Chemical Waste Disposal Guide. (n.d.). NED University of Engineering & Technology. Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine hydrochloride, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Pyridine - Safety Data Sheet. (2024, November 26). PENTA. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride

Comprehensive Safety and Operational Guide: Handling 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride As a critical building block in advanced drug development and synthetic chemistry, 1,3-Dihydrofuro[3,4-c]pyridine hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1,3-Dihydrofuro[3,4-c]pyridine Hydrochloride

As a critical building block in advanced drug development and synthetic chemistry, 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride requires precise, scientifically grounded handling protocols. Because it is a hydrochloride salt of a pyridine derivative, it presents specific physicochemical challenges—namely, hygroscopicity and localized acidity upon contact with moisture. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and material integrity.

Chemical Identity & Mechanistic Hazard Profiling

Before interacting with the compound, it is vital to understand the causality behind its hazard classifications. The hydrochloride salt formulation improves the compound's solubility and stability for biological assays, but it also makes the powder inherently hygroscopic. Upon contact with ambient moisture or human sweat, the salt can dissociate, leading to localized acidic microenvironments that cause acute tissue irritation[1].

Table 1: Chemical Identity and Hazard Summary

PropertyValue
Chemical Name 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride
CAS Number 2139294-73-6
Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a mechanistic necessity. The following matrix outlines the required equipment and the scientific rationale behind each choice to mitigate the specific H-codes associated with this compound.

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye/Face ANSI Z87.1 / EN 166 Safety GogglesProtects against severe eye irritation (H319) caused by airborne dust particulates reacting with ocular moisture[1].
Hands Nitrile Gloves (EN 374 compliant)Prevents skin irritation (H315). Nitrile provides excellent chemical resistance against pyridine derivatives and prevents sweat-induced acidic dissociation on the skin[1].
Body Flame-retardant Lab CoatPrevents hygroscopic particulate accumulation on personal clothing, minimizing prolonged secondary dermal exposure.
Respiratory N95 / EN 149 Particulate RespiratorRequired outside of a fume hood to prevent the inhalation of irritating dust (H335) into the mucosal lining of the respiratory tract[1].

Operational Workflow & Engineering Controls

To prevent aerosolization and dermal contact, all handling must occur within a controlled environment. The following step-by-step methodology ensures a self-validating safety loop during material transfer.

Step-by-Step Handling Methodology:

  • Environmental Preparation: Ensure the fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents which can react hazardously with pyridine derivatives[1].

  • PPE Donning: Equip double nitrile gloves, a lab coat, and safety goggles.

  • Static Mitigation: Because fine hydrochloride powders can easily aerosolize via static repulsion, use an anti-static weighing boat and a grounded, non-sparking spatula for transfer.

  • Rapid Transfer: Weigh the material rapidly to minimize exposure to ambient humidity. If precise molarity is critical for your assay, perform the weighing inside a nitrogen or argon-purged glove box to prevent moisture absorption and subsequent degradation.

  • Decontamination (Self-Validation): Immediately after transfer, wipe the balance and surrounding surfaces with a damp paper towel (using a 5% sodium bicarbonate solution) to neutralize any microscopic acidic dust, followed by a distilled water wipe.

G Start Start: Chemical Handling Hood 1. Engineering Controls (Fume Hood / Glove Box) Start->Hood PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Hood->PPE Weigh 3. Weighing & Transfer (Anti-static precautions) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean 4. Standard Cleanup & Decontamination Spill->Clean No SpillResp Initiate Spill Response Protocol Spill->SpillResp Yes Waste 5. Hazardous Waste Disposal Clean->Waste SpillResp->Waste

Safe Handling and Exposure Mitigation Workflow for Hydrochloride Salts.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary objective is to prevent dust aerosolization and neutralize the acidic nature of the compound.

Step-by-Step Spill Response Methodology:

  • Assessment & Isolation: Evacuate non-essential personnel from the immediate area. Identify if the spill is minor (benchtop, <50g) or major. For major spills, immediately evacuate and contact Environmental Health and Safety (EHS)[3].

  • Containment (No Dry Sweeping): Never use a dry brush, as this will aerosolize the irritating H335 dust into the breathing zone. Instead, cover the spill with a slightly damp absorbent pad or an inert, moistened absorbent material (e.g., sand or vermiculite)[3].

  • Collection: Use non-sparking tools (such as a plastic scoop) to collect the dampened absorbent and the chemical residue. Place the collected material into a puncture-resistant, sealable hazardous waste container[3].

  • Neutralization & Wash: Wash the affected surface with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride salts. Follow with a standard soap and water wash to ensure the area is chemically inert[3].

  • Disposal: Seal the waste container, label it explicitly as "Hazardous Chemical Waste: Pyridine Derivative Hydrochloride," and transfer it to your facility's designated hazardous waste collection point in accordance with local environmental regulations[1].

References

  • Sigma-Aldrich. "1,3-Dihydrofuro[3,4-c]pyridine hydrochloride | 2139294-73-6." sigmaaldrich.com. Available at:

  • BLD Pharm. "2139294-73-6 | 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride." bldpharm.com. Available at: 2

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." acs.org. Available at: 3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Pyridine hydrochloride." thermofisher.com. Available at: 1

Sources

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